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  • Product: 1-Cyclohexyl-2-isopropylaziridine
  • CAS: 78190-70-2

Core Science & Biosynthesis

Foundational

Mechanistic Dynamics of Nucleophilic Ring-Opening in 1-Cyclohexyl-2-isopropylaziridine

The Thermodynamic Imperative & Structural Topography Aziridines are highly strained three-membered nitrogen heterocycles, possessing approximately 27 kcal/mol of Baeyer ring strain. This inherent thermodynamic instabilit...

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Author: BenchChem Technical Support Team. Date: April 2026

The Thermodynamic Imperative & Structural Topography

Aziridines are highly strained three-membered nitrogen heterocycles, possessing approximately 27 kcal/mol of Baeyer ring strain. This inherent thermodynamic instability makes them exceptional electrophilic building blocks in drug development, particularly for synthesizing complex azaheterocycles and chiral vicinal diamines.

However, 1-cyclohexyl-2-isopropylaziridine presents a uniquely encumbered steric topology. Because the nitrogen atom is substituted with an electron-donating alkyl (cyclohexyl) group, it is classified as an "unactivated" aziridine. Unlike N-tosyl or N-acyl derivatives, unactivated aziridines possess stronger C–N bonds and require precise electrophilic activation to lower their lowest unoccupied molecular orbital (LUMO) energy, making them susceptible to nucleophilic attack[1].

Mechanistic Pathways: The SN​2 vs. SN​1 -like Paradigm

The regioselectivity of the ring-opening process is dictated by a strict competition between steric hindrance and transition-state electronic stability.

  • The C2 Position (Sterically Hindered): C2 is a secondary carbon bonded to a bulky isopropyl group. While a partial positive charge at C2 (an SN​1 -like transition state) is electronically more stable than at C3, the immense steric shielding from both the isopropyl moiety and the N-cyclohexyl ring severely restricts the antiperiplanar approach of any nucleophile.

  • The C3 Position (Sterically Accessible): C3 is an unsubstituted primary carbon ( −CH2​− ). It offers a clear trajectory for nucleophilic attack.

When activated by a mild Lewis acid, the reaction proceeds via an intermediate aziridinium ion . Because the Lewis acid polarizes but does not completely cleave the C–N bond prior to attack, the mechanism remains heavily SN​2 -like [2]. The nucleophile must approach at 180° to the breaking C–N bond. The steric blockade at C2 forces >95% of the nucleophilic attack to occur at the less hindered C3 position, yielding a secondary amine with the nucleophile attached to the primary carbon [3].

G A 1-Cyclohexyl-2-isopropylaziridine B Electrophilic Activation (Aziridinium Ion Formation) A->B Lewis Acid / H+ C Dominant Pathway: SN2 Attack at C3 B->C Nucleophile D Disfavored Pathway: Attack at C2 B->D Steric Blockade E Major Product: C3-Functionalized Amine C->E F Trace/No Product D->F

Mechanistic divergence in the nucleophilic ring-opening of 1-cyclohexyl-2-isopropylaziridine.

Causality in Experimental Design

To ensure scientific integrity, every reagent choice in the ring-opening protocol must be driven by mechanistic causality:

  • Catalyst Selection ( Zn(OTf)2​ ): Strong Brønsted acids (e.g., TfOH) can fully protonate the aziridine, pushing the mechanism toward an SN​1 pathway. This erodes regioselectivity by allowing C2 attack and promotes unwanted polymerization[1]. Zn(OTf)2​ acts as a mild Lewis acid that coordinates the nitrogen, polarizing the C–N bond just enough to enable an SN​2 attack without generating a free carbocation[2].

  • Solvent Selection (Toluene): Polar solvents stabilize charge separation, inadvertently supporting C–N bond cleavage and SN​1 -like behavior. Utilizing a non-polar solvent like toluene suppresses charge separation, enforcing the concerted SN​2 trajectory and maximizing C3 regioselectivity.

Quantitative Regioselectivity Data

The table below summarizes the expected quantitative outcomes of 1-alkyl-2-alkylaziridine ring-openings based on varying nucleophiles and catalytic conditions, demonstrating the overwhelming preference for C3 attack under optimized conditions[2][3].

NucleophileCatalystSolventTemp (°C)Regioselectivity (C3:C2)Isolated Yield (%)
Thiophenol ( PhSH ) Zn(OTf)2​ (10 mol%)Toluene80>99:192
Aniline ( PhNH2​ ) Zn(OTf)2​ (10 mol%)Toluene8095:588
Methanol ( MeOH ) BF3​⋅OEt2​ (20 mol%) CH2​Cl2​ 2590:1085
Azide ( TMSN3​ )None (Thermal)DMF10085:1578

Self-Validating Experimental Protocol

A robust experimental workflow must be self-validating. The following protocol utilizes kinetic monitoring and orthogonal NMR validation to ensure the regiochemistry is strictly controlled.

Workflow S1 1. Activation Add Zn(OTf)2 S2 2. Nucleophile Addition S1->S2 S3 3. Kinetic Monitoring S2->S3 S4 4. Quench & Phase Separation S3->S4 S5 5. NMR Validation S4->S5

Self-validating experimental workflow for Lewis acid-catalyzed aziridine ring-opening.

Step-by-Step Methodology:
  • Preparation & Activation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve 1-cyclohexyl-2-isopropylaziridine (1.0 equiv, 1.0 mmol) in anhydrous toluene (5.0 mL). Add Zn(OTf)2​ (0.1 equiv, 0.1 mmol). Stir at room temperature for 10 minutes to allow the formation of the zinc-aziridine coordination complex.

  • Nucleophilic Addition: Dropwise add the nucleophile (e.g., thiophenol, 1.2 equiv, 1.2 mmol) via syringe. Elevate the temperature to 80 °C.

  • Kinetic Monitoring: Monitor the reaction via TLC (Hexanes/EtOAc 8:2). The disappearance of the high-Rf aziridine spot and the appearance of a lower-Rf amine spot indicate conversion.

  • Quenching & Extraction: Once complete (typically 4-6 hours), cool to room temperature and quench with saturated aqueous NaHCO3​ (5 mL). Extract the aqueous layer with ethyl acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Orthogonal NMR Validation (The Self-Validating Step): Purify via flash chromatography. To prove that attack occurred at C3, analyze the 1H NMR spectrum.

    • Causality of Validation: If attack occurred at C3, the C2 methine proton (adjacent to the isopropyl group) remains bound to the secondary amine and will appear relatively upfield. Conversely, the C3 methylene protons will shift significantly downfield due to the electron-withdrawing effect of the newly attached nucleophile. A lack of splitting complexity at the downfield signal confirms the nucleophile is attached to the −CH2​− node, validating the >99:1 C3 regioselectivity.

References

  • Srivastava, N., & Ha, H.-J. (2023). Regioselective ring opening of aziridine for synthesizing azaheterocycle. Frontiers in Chemistry.[Link]

  • Liu, J., & Wang, C. (2019). Zinc-Catalyzed Hydroxyl-Directed Regioselective Ring Opening of Aziridines in SN2 Reaction Pathway. ACS Catalysis.[Link]

  • Tanner, D., & Groth, T. (1997). Regioselective nucleophilic ring opening of epoxides and aziridines derived from homoallylic alcohols. Tetrahedron.[Link]

Sources

Exploratory

Stereoselective Synthesis Pathways for 1-Cyclohexyl-2-isopropylaziridine: A Technical Guide

Executive Summary The synthesis of highly substituted, sterically demanding nitrogen heterocycles is a critical vector in modern drug development and asymmetric catalysis. 1-Cyclohexyl-2-isopropylaziridine represents a c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of highly substituted, sterically demanding nitrogen heterocycles is a critical vector in modern drug development and asymmetric catalysis. 1-Cyclohexyl-2-isopropylaziridine represents a challenging structural motif due to the steric bulk of both the N-cyclohexyl and C2-isopropyl groups. Achieving high stereoselectivity at the C2 position requires precise mechanistic control. This whitepaper details two field-proven, self-validating pathways for the stereoselective synthesis of this aziridine: a substrate-controlled Modified Wenker Synthesis leveraging the chiral pool, and a catalyst-controlled Transition-Metal Nitrene Transfer .

By analyzing the causality behind reagent selection and reaction geometry, this guide provides researchers with robust methodologies for scalable and enantiopure aziridine production.

Mechanistic Rationale & Pathway Selection

Pathway A: Chiral Pool-Directed Modified Wenker Synthesis

The Wenker synthesis remains one of the most efficient and practical routes for the construction of aziridines from vicinal amino alcohols[1]. For the stereoselective synthesis of (S)-1-cyclohexyl-2-isopropylaziridine, utilizing L-valine from the chiral pool establishes an absolute, self-validating stereocenter from the outset.

Causality of Experimental Design:

  • Stereocenter Locking: L-Valine is reduced to L-valinol, ensuring the isopropyl-bearing carbon (C2 of the future aziridine) is locked in the (S)-configuration. Optically pure 2-isopropylaziridine derivatives are highly stable and can be utilized in subsequent stereoselective ring-opening reactions[2].

  • Steric Accommodation: Reductive amination with cyclohexanone selectively installs the N-cyclohexyl group without risking racemization at the adjacent chiral center.

  • Regioselective Cyclization: The primary alcohol is activated via tosylation. Because the subsequent base-catalyzed intramolecular SN2 cyclization occurs exclusively at the primary carbon (C1), the C2 stereocenter is completely uninvolved in the bond-breaking/making process. This guarantees >99% retention of the (S)-configuration.

ChiralPool N1 L-Valine (Chiral Pool) N2 L-Valinol N1->N2 Reduction N3 N-Cyclohexyl-L-valinol N2->N3 Reductive Amination N4 O-Tosyl Intermediate N3->N4 Activation N5 (S)-1-Cyclohexyl-2- isopropylaziridine N4->N5 Cyclization

Workflow of chiral pool-directed synthesis preserving the C2 stereocenter.

Pathway B: Transition-Metal Catalyzed Nitrene Transfer

While the Wenker route is highly reliable, direct aziridination of unactivated olefins offers superior atom economy. Recent advancements in homogeneous rhodium catalysis have enabled the direct, stereospecific aziridination of unactivated olefins using hydroxylamine-O-sulfonic acids (HOSA)[3]. Alternatively, O-(2,4-dinitrophenyl)hydroxylamine (DPH) derivatives can be utilized as stoichiometric aminating agents[4].

Causality of Experimental Design:

  • Nitrene Generation: N-cyclohexyl HOSA acts as a safe, explosive-free nitrene precursor. Upon base activation in the presence of a Rh(II) catalyst (e.g., Rh2(esp)2), a highly reactive singlet Rh-nitrenoid is generated.

  • Stereospecific Insertion: The nitrenoid undergoes a concerted, asynchronous insertion into the π -bond of 3-methyl-1-butene (isopropyl ethylene).

  • Enantiocontrol: Because 3-methyl-1-butene is a terminal aliphatic alkene, an achiral catalyst yields a racemic mixture. To achieve stereoselectivity, a chiral dirhodium catalyst (e.g., Rh2(S-PTAD)4) must be employed to differentiate the enantiofaces of the alkene during the insertion step.

RhCatalysis N1 Rh(II) Catalyst N3 Rh-Nitrenoid Complex N1->N3 N2 Cy-NH-OSO3H (Nitrene Precursor) N2->N3 Base N5 Concerted Insertion N3->N5 N4 3-Methyl-1-butene N4->N5 N5->N1 Catalyst Regeneration N6 1-Cyclohexyl-2- isopropylaziridine N5->N6

Mechanistic pathway of Rh(II)-catalyzed stereospecific alkene aziridination.

Step-by-Step Experimental Protocols

Protocol 1: Modified Wenker Synthesis of (S)-1-Cyclohexyl-2-isopropylaziridine

This protocol is designed as a self-validating system; each intermediate provides distinct spectroscopic markers to ensure reaction fidelity before proceeding.

Step 1: Reduction & Reductive Amination

  • Suspend L-valine (1.0 equiv) in anhydrous THF at 0 °C. Carefully add LiAlH4 (2.0 equiv) in portions. Reflux for 12 hours, then quench via the Fieser method to yield L-valinol.

  • Dissolve L-valinol in 1,2-dichloroethane (DCE). Add cyclohexanone (1.1 equiv) and glacial acetic acid (cat.). Stir for 1 hour.

  • Add NaBH(OAc)3 (1.5 equiv) portion-wise. Stir at room temperature for 16 hours.

  • Validation Checkpoint: Mass spectrometry must confirm the mass of N-cyclohexyl-L-valinol ( [M+H]+=186.18 ).

Step 2: Activation & Cyclization

  • Dissolve the purified N-cyclohexyl-L-valinol in anhydrous dichloromethane (DCM) with triethylamine (2.0 equiv) at 0 °C.

  • Add p -toluenesulfonyl chloride (TsCl, 1.1 equiv) dropwise. Stir for 4 hours to form the O-tosyl intermediate.

  • Concentrate the organic layer and redissolve the crude tosylate in THF. Add powdered KOH (3.0 equiv) and reflux for 8 hours.

  • Validation Checkpoint: 1 H NMR must show the disappearance of the primary tosylate signals and the appearance of upfield aziridine ring protons ( δ 1.2–1.8 ppm).

Protocol 2: Rh(II)-Catalyzed Enantioselective Aziridination

This protocol leverages the direct functionalization of unactivated olefins[3].

Step 1: Reagent Preparation

  • Prepare N-cyclohexyl hydroxylamine-O-sulfonic acid (Cy-NH-OSO3H) by reacting cyclohexylamine with hydroxylamine-O-sulfonic acid in the presence of a mild base.

  • Degas a solution of 3-methyl-1-butene (2.0 equiv) in 2,2,2-trifluoroethanol (TFE).

Step 2: Catalytic Aziridination

  • To the TFE solution, add K2CO3 (1.5 equiv) and the chiral catalyst Rh2(S-PTAD)4 (1.0 mol%).

  • Slowly add Cy-NH-OSO3H (1.0 equiv) over 30 minutes at room temperature.

  • Validation Checkpoint: Observe the transient color change of the Rh-complex (typically green to red/brown), indicating active Rh-nitrenoid formation.

  • Stir for 2.5 hours. Quench with saturated aqueous Na2CO3.

  • Purify via basic alumina chromatography (silica gel may cause ring-opening of the strained aziridine). Determine enantiomeric excess via chiral HPLC.

Quantitative Data & Pathway Comparison

The following table summarizes the operational metrics of both pathways, allowing researchers to select the optimal route based on scale and required enantiopurity.

MetricPathway A: Modified WenkerPathway B: Rh-Catalyzed Aziridination
Primary Precursor L-Valine (Chiral Pool)3-Methyl-1-butene (Alkene)
Nitrogen Source Cyclohexylamine (via Cyclohexanone)N-Cyclohexyl HOSA
Stereocontrol Mechanism Substrate-controlled (Absolute Retention)Catalyst-controlled (Enantioselective)
Overall Yield 45–55% (Over 4 steps)70–85% (Single step)
Enantiomeric Excess (ee) >99%85–92% (Dependent on chiral ligand)
Scalability High (Multi-gram to kilogram scale)Moderate (Limited by Rh-catalyst cost)
Atom Economy Low (Tosyl/water byproducts)High (Sulfate byproduct)

Conclusion

The stereoselective synthesis of 1-Cyclohexyl-2-isopropylaziridine can be approached through two distinct logical frameworks. For absolute stereochemical fidelity and large-scale synthesis, the Modified Wenker pathway utilizing L-valine provides an unbeatable, self-validating route. Conversely, for rapid analog generation and high atom economy, the Rh(II)-catalyzed nitrene transfer represents the cutting edge of modern synthetic methodology. Selection between these pathways should be dictated by the specific requirements of the drug development pipeline, weighing catalyst cost against step-count and absolute enantiopurity.

References

  • National Institutes of Health (PMC) / Angew Chem Int Ed.
  • National Institutes of Health (PMC) / Science.
  • Synthesis of chiral 1-(2-aminoalkyl)
  • Thieme Connect / Synthesis.

Sources

Foundational

Spectroscopic Blueprint: A Guide to the ¹H and ¹³C NMR Characterization of 1-Cyclohexyl-2-isopropylaziridine

For Immediate Release A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical analysis of the ¹H and ¹³C Nuc...

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Author: BenchChem Technical Support Team. Date: April 2026

For Immediate Release

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of 1-Cyclohexyl-2-isopropylaziridine. Authored from the perspective of a senior application scientist, this document moves beyond a simple data report to offer a detailed interpretation of the spectral features, grounded in the fundamental principles of NMR spectroscopy and the unique structural attributes of this substituted aziridine.

Introduction: The Significance of Aziridines and the Need for Precise Characterization

Aziridines are three-membered heterocyclic compounds containing a nitrogen atom. They are highly valuable synthetic intermediates in organic chemistry and are found in the core structure of numerous biologically active molecules and natural products. Their high ring strain makes them susceptible to ring-opening reactions, providing a versatile pathway for the synthesis of more complex nitrogen-containing compounds.[1] The specific substitution of a cyclohexyl group on the nitrogen and an isopropyl group on a ring carbon, as in 1-Cyclohexyl-2-isopropylaziridine, introduces distinct stereochemical and electronic features that significantly influence its reactivity and potential applications in drug discovery.

Precise structural elucidation is paramount in the development of any new chemical entity. NMR spectroscopy stands as an unparalleled tool for this purpose, offering detailed insights into the molecular framework. This guide will dissect the predicted ¹H and ¹³C NMR spectra of 1-Cyclohexyl-2-isopropylaziridine, providing a foundational reference for its synthesis and subsequent chemical transformations.

Theoretical Framework: Understanding the NMR of Aziridines

The NMR spectra of aziridines are distinguished by several key features directly resulting from their strained three-membered ring structure.

  • Proton (¹H) NMR: The protons attached to the aziridine ring carbons typically resonate in an upfield region compared to their acyclic amine counterparts, generally between δ 1.5 and 3.5 ppm.[2] The vicinal coupling constants (³J) between cis and trans protons on the aziridine ring are crucial for determining the stereochemistry, with J-cis values usually being larger than J-trans values.[3] The presence of bulky substituents like cyclohexyl and isopropyl groups will induce significant conformational and electronic effects, influencing the chemical shifts of nearby protons.[4]

  • Carbon (¹³C) NMR: The carbon atoms of the aziridine ring also exhibit characteristic upfield shifts, typically appearing in the range of δ 30-50 ppm.[2] The substitution pattern on the nitrogen and carbon atoms will further modulate these chemical shifts.

Nitrogen inversion in aziridines is a dynamic process that can be observed by NMR. For many N-substituted aziridines, this inversion is rapid at room temperature, leading to averaged signals. However, bulky substituents can raise the inversion barrier, potentially allowing for the observation of distinct invertomers at lower temperatures.[2][5]

Predicted ¹H NMR Spectroscopic Data for 1-Cyclohexyl-2-isopropylaziridine

The following table summarizes the predicted ¹H NMR chemical shifts, multiplicities, and coupling constants for 1-Cyclohexyl-2-isopropylaziridine. These predictions are based on established principles of NMR spectroscopy and analysis of structurally related compounds.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Rationale
H-2 (Aziridine)~2.0 - 2.5Doublet of doublets (dd)J(H-2, H-3a) ≈ 6-8 Hz, J(H-2, H-7) ≈ 4-6 HzThe methine proton on the isopropyl-substituted carbon of the aziridine ring. Its chemical shift is influenced by the adjacent nitrogen and the isopropyl group. It will be coupled to the two geminal protons on the adjacent aziridine carbon and the methine proton of the isopropyl group.
H-3a, H-3b (Aziridine)~1.5 - 2.0Multiplet (m)The two diastereotopic protons on the unsubstituted carbon of the aziridine ring. They will exhibit complex coupling patterns due to geminal and vicinal coupling with H-2.
H-1' (Cyclohexyl)~2.2 - 2.7Multiplet (m)The methine proton on the cyclohexyl ring directly attached to the nitrogen. Its downfield shift is due to the deshielding effect of the nitrogen atom.
H-2', H-6' (Cyclohexyl)~1.6 - 1.9Multiplet (m)The axial and equatorial protons on the carbons adjacent to the point of attachment to the nitrogen.
H-3', H-4', H-5' (Cyclohexyl)~1.0 - 1.5Multiplet (m)The remaining methylene protons of the cyclohexyl ring, appearing as a complex multiplet in the aliphatic region.
H-7 (Isopropyl)~1.4 - 1.8Multiplet (m)The methine proton of the isopropyl group. It will be coupled to the aziridine proton H-2 and the six methyl protons.
CH₃ (Isopropyl)~0.8 - 1.2Doublet (d)J(CH₃, H-7) ≈ 6-7 HzThe two diastereotopic methyl groups of the isopropyl substituent, appearing as a doublet due to coupling with the methine proton.

Predicted ¹³C NMR Spectroscopic Data for 1-Cyclohexyl-2-isopropylaziridine

The predicted ¹³C NMR chemical shifts for 1-Cyclohexyl-2-isopropylaziridine are presented below. These values are estimated based on typical chemical shift ranges for substituted aziridines and cyclohexylamines.[6][7]

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale
C-2 (Aziridine)~45 - 55The carbon of the aziridine ring bearing the isopropyl group. Its chemical shift is influenced by both the nitrogen and the alkyl substituent.
C-3 (Aziridine)~35 - 45The unsubstituted carbon of the aziridine ring.
C-1' (Cyclohexyl)~60 - 70The carbon of the cyclohexyl ring directly attached to the nitrogen. The direct attachment to the electronegative nitrogen atom causes a significant downfield shift.
C-2', C-6' (Cyclohexyl)~30 - 35The carbons in the cyclohexyl ring adjacent to the point of attachment.
C-3', C-5' (Cyclohexyl)~25 - 30The carbons in the cyclohexyl ring beta to the point of attachment.
C-4' (Cyclohexyl)~24 - 28The carbon in the cyclohexyl ring gamma to the point of attachment.
C-7 (Isopropyl)~25 - 35The methine carbon of the isopropyl group.
CH₃ (Isopropyl)~18 - 25The methyl carbons of the isopropyl group.

Experimental Protocol: NMR Sample Preparation and Data Acquisition

To ensure the acquisition of high-quality and reproducible NMR data, the following experimental protocol is recommended:

1. Sample Preparation:

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound due to its excellent solubilizing properties for many organic molecules and its single, well-defined residual solvent peak.[8]

  • Concentration: Prepare a solution of approximately 5-10 mg of 1-Cyclohexyl-2-isopropylaziridine in 0.6-0.7 mL of CDCl₃.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm.[9] If not already present in the deuterated solvent, a small amount can be added.

  • Filtration: To remove any particulate matter that could degrade spectral resolution, filter the sample through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

2. NMR Data Acquisition:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve optimal signal dispersion and resolution.[10][11]

  • ¹H NMR Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.

    • Spectral Width: A spectral width of approximately 12-16 ppm is appropriate to cover the expected chemical shift range.

    • Acquisition Time: An acquisition time of 2-4 seconds will ensure good digital resolution.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is generally adequate.

    • Number of Scans: 16-64 scans are usually sufficient to obtain a good signal-to-noise ratio.

  • ¹³C NMR Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30') is used to simplify the spectrum and enhance sensitivity through the Nuclear Overhauser Effect (NOE).

    • Spectral Width: A spectral width of approximately 200-240 ppm is necessary to encompass the full range of carbon chemical shifts.[12]

    • Acquisition Time: An acquisition time of 1-2 seconds is standard.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of quaternary carbons.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) will be required to achieve an adequate signal-to-noise ratio for the less sensitive ¹³C nucleus.

Visualization of Key Structural Features and Experimental Workflow

Diagram 1: Molecular Structure and Key Proton Environments

Caption: Key proton environments in 1-Cyclohexyl-2-isopropylaziridine.

Diagram 2: NMR Data Acquisition and Processing Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis dissolve Dissolve in CDCl3 filter Filter into NMR Tube dissolve->filter H1_acq 1H NMR Acquisition filter->H1_acq C13_acq 13C NMR Acquisition filter->C13_acq FT Fourier Transform H1_acq->FT C13_acq->FT phasing Phase Correction FT->phasing baseline Baseline Correction phasing->baseline integration Integration (1H) baseline->integration peak_picking Peak Picking baseline->peak_picking coupling Coupling Constant Analysis integration->coupling chem_shift Chemical Shift Analysis peak_picking->chem_shift structure Structure Elucidation chem_shift->structure coupling->structure

Caption: Workflow for NMR data acquisition and analysis.

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of 1-Cyclohexyl-2-isopropylaziridine, along with a robust experimental protocol for data acquisition. The unique structural features of this molecule, namely the strained aziridine ring and the bulky cyclohexyl and isopropyl substituents, give rise to a characteristic spectroscopic fingerprint. By understanding these spectral features, researchers and drug development professionals can confidently identify and characterize this important synthetic intermediate, facilitating its use in the synthesis of novel and potentially therapeutic compounds. The provided data and protocols serve as a valuable reference for future studies involving this and structurally related aziridine derivatives.

References

  • Alkylative Aziridine Ring-Opening Reactions - PMC - NIH. Available at: [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB. Available at: [Link]

  • Regioselective ring opening of aziridine for synthesizing azaheterocycle - PMC - NIH. Available at: [Link]

  • Characteristic coupling constants and chemical shift values of diastereoisomers 9-16. - ResearchGate. Available at: [Link]

  • Nuclear Magnetic Resonance Studies of Aziridines. Solvent Effect, Anisotropy Effect of the Nitrogen Atom, and Its - ACS Publications. Available at: [Link]

  • Direct electrocatalytic NH aziridination of aromatic alkenes using ammonia - Lirias. Available at: [Link]

  • N.m.r. spectra of cyclic amines. II—Factors influencing the chemical shifts of α‐protons in aziridines - The Hebrew University of Jerusalem. Available at: [Link]

  • Optically Pure Aziridin-2-yl Methanols as Readily Available 1H NMR Sensors for Enantiodiscrimination of α-Racemic Carboxylic Acids Containing Tertiary or Quaternary Stereogenic Centers | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Wiley-VCH 2005 - Supporting Information. Available at: [Link]

  • Aziridine Nitrogen Inversion by Dynamic NMR: Activation Parameters in a Fused Bicyclic Structure | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • 1H NMR Spectrum (1D, 400 MHz, H2O, predicted) (NP0191082) - NP-MRD. Available at: [Link]

  • Synthesis of N–H Aziridines from Unactivated Olefins Using Hydroxylamine-O-Sulfonic Acids as Aminating Agent - ChemRxiv. Available at: [Link]

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  • CN112645901A - Preparation method of 1-cyclohexyl piperazine - Google Patents.
  • Supporting Information for Metal-free one-pot synthesis of 2-substituted and 2,3-disubstituted morpholines from aziridines - Beilstein Journals. Available at: [Link]

  • NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data. Available at: [Link]

  • 13C NMR Chemical Shift - Oregon State University. Available at: [Link]

  • 15N labeling and analysis of 13C–15N and 1H–15N couplings in studies of the structures and chemical transformations of nitrogen heterocycles - PMC. Available at: [Link]

  • Interpreting C-13 NMR Spectra - Chemistry LibreTexts. Available at: [Link]

  • 2-Isopropylaniline | C9H13N | CID 12561 - PubChem. Available at: [Link]

  • 2-Isopropylimidazole - the NIST WebBook. Available at: [Link]

  • Preparation and Regioselective Ring Opening Reactions of Fused Bicyclic N-Aryl Aziridines | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • 1-Cyclohexyl-2-cyclohexylidenethane | C14H24 | CID 557199 - PubChem. Available at: [Link]

  • Cyclohexanone, 2-cyclohexylidene- - the NIST WebBook. Available at: [Link]

  • Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors - PMC. Available at: [Link]

  • infrared spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of isopropylamine 2-propylamine 2-propanamine image diagram doc brown's advanced organic chemistry revision notes. Available at: [Link]

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  • S1. 1 H-NMR spectrum of the (1R,2S,5R)-2-Іsopropyl-5-methylcyclohexyl-4-nitrobenzoate (compound 2). - ResearchGate. Available at: [Link]

Sources

Exploratory

Thermodynamic Dynamics and Regioselective Reactivity of 1-Cyclohexyl-2-isopropylaziridine: A Technical Whitepaper

Executive Summary The rational design of complex active pharmaceutical ingredients (APIs) frequently relies on the strategic deployment of strained heterocyclic intermediates. Among these, 1-Cyclohexyl-2-isopropylaziridi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of complex active pharmaceutical ingredients (APIs) frequently relies on the strategic deployment of strained heterocyclic intermediates. Among these, 1-Cyclohexyl-2-isopropylaziridine (C₁₁H₂₁N) represents a highly specialized, sterically encumbered building block. Due to the inherent ~27 kcal/mol Baeyer strain of the three-membered ring, aziridines are thermodynamically primed for ring-opening reactions, serving as powerful precursors to 1,2-diamines, chiral amines, and amino alcohols [1].

This whitepaper provides an in-depth analysis of the thermodynamic stability, conformational dynamics, and regioselective reactivity of 1-cyclohexyl-2-isopropylaziridine. By establishing the causality between its severe steric hindrance and its chemical behavior, this guide equips synthetic chemists with self-validating protocols to harness this molecule effectively.

Thermodynamic Stability and Conformational Dynamics

The Role of Ring Strain

The fundamental reactivity of 1-cyclohexyl-2-isopropylaziridine is governed by its geometric constraints. The internal bond angles of the aziridine ring are compressed to approximately 60°, introducing substantial torsional and angle strain. High-level ab initio thermochemical analyses of substituted aziridines confirm that this ring strain acts as the primary thermodynamic driving force for nucleophilic ring-opening [2].

Nitrogen Inversion and Steric Clash

Unlike standard secondary or tertiary amines, which undergo rapid nitrogen inversion at room temperature, aziridines exhibit a significantly elevated energy barrier to inversion (typically 15–20 kcal/mol) [2]. This elevated barrier is due to the highly s-rich character of the lone pair and the requirement to pass through a high-energy, sp²-hybridized planar transition state.

In 1-cyclohexyl-2-isopropylaziridine, this dynamic is further complicated by severe steric hindrance. The molecule exists as an equilibrium of two invertomers:

  • Trans-invertomer: The bulky N-cyclohexyl group is positioned anti to the C2-isopropyl group.

  • Cis-invertomer: The N-cyclohexyl and C2-isopropyl groups are on the same face of the ring, resulting in massive steric repulsion.

Because of this steric clash, the thermodynamic equilibrium heavily favors the trans-invertomer. Understanding this conformational preference is critical, as the trajectory of incoming Lewis acids or electrophiles is dictated by the spatial orientation of the nitrogen lone pair.

N_Inversion Trans Trans-Invertomer (Equatorial Cy) Lower Energy TS Planar Transition State (sp2 Hybridized N) Trans->TS ΔG‡ ~17 kcal/mol TS->Trans Relaxation Cis Cis-Invertomer (Axial Cy) Higher Energy TS->Cis Inversion Cis->TS Rapid Reversion

Conformational dynamics of N-inversion in 1-Cyclohexyl-2-isopropylaziridine.

Reactivity Profiles and Regioselectivity Logic

The utility of aziridines in organic synthesis relies on controlling the regioselectivity of their ring-opening reactions [3]. For 1-cyclohexyl-2-isopropylaziridine, the two reactive carbon centers present a stark steric contrast:

  • C3 Position: A primary carbon (-CH₂-). Sterically accessible.

  • C2 Position: A secondary carbon bonded to a bulky isopropyl group (-CH(iPr)-). Highly hindered.

Mechanistic Divergence (Sₙ2 vs. Sₙ1-like)

When activated by a Lewis acid (e.g., BF₃·OEt₂), the aziridine nitrogen becomes quaternized, lowering the LUMO of the C-N bonds.

  • Path A (Sₙ2): Soft nucleophiles (e.g., thiols, azides) will attack the less hindered C3 position, undergoing a classic Sₙ2 inversion. This is the kinetically favored pathway.

  • Path B (Sₙ1-like): Under strongly ionizing conditions or with hard nucleophiles, the transition state develops partial carbocationic character. The C2 position is better equipped to stabilize this positive charge via hyperconjugation from the isopropyl group. However, due to the extreme steric bulk of the isopropyl and cyclohexyl groups, C2 attack remains rare unless forced by specific catalyst design.

Ring_Opening Start 1-Cyclohexyl-2-isopropylaziridine Activation Lewis Acid Activation (N-coordination) Start->Activation PathA Path A: C3 Attack (Less Hindered, SN2) Activation->PathA Soft Nucleophile (e.g., PhSH) PathB Path B: C2 Attack (More Hindered, SN1-like) Activation->PathB Hard Nucleophile / Polar Solvent ProdA Major Product (Terminal Thioether) PathA->ProdA ProdB Minor Product (Internal Thioether) PathB->ProdB

Regioselective ring-opening pathways dictated by steric hindrance and nucleophile type.

Quantitative Data Summaries

The following tables synthesize the expected thermodynamic and kinetic parameters for this class of hindered aziridines, derived from foundational ab initio studies and empirical reactivity profiles [2][1].

Table 1: Thermodynamic & Structural Parameters
ParameterEstimated ValueCausality / Significance
Ring Strain Energy ~27.0 kcal/molDrives the thermodynamic favorability of ring-opening reactions.
N-Inversion Barrier (ΔG‡) 15.5 - 17.2 kcal/molHigh barrier allows isolation/observation of invertomers at low temperatures.
Trans:Cis Equilibrium > 95:5Severe steric clash between N-cyclohexyl and C2-isopropyl drives equilibrium to the trans state.
Table 2: Regioselectivity in Ring-Opening Reactions
NucleophileCatalyst / ConditionsMajor Site of AttackRegiomeric Ratio (C3:C2)
Thiophenol (PhSH)BF₃·OEt₂ / CH₂Cl₂, 0 °CC3 (Sₙ2)> 99:1
Sodium Azide (NaN₃)NH₄Cl / DMF, 80 °CC3 (Sₙ2)95:5
Methanol (MeOH)H₂SO₄ (cat.) / RefluxC3 / C2 Mixture~ 70:30 (Sₙ1-like influence)

Experimental Workflows & Self-Validating Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. Every step includes an internal check to verify the success of the manipulation before proceeding.

Protocol 1: Thermodynamic Profiling via Variable-Temperature NMR (VT-NMR)

Purpose: To empirically determine the nitrogen inversion barrier and confirm the trans-invertomer dominance. Causality: At room temperature, N-inversion may cause line broadening in the NMR spectrum. By lowering the temperature, we freeze the molecule on the NMR timescale, allowing precise integration of the distinct invertomer populations.

  • Sample Preparation: Dissolve 15 mg of pure 1-cyclohexyl-2-isopropylaziridine in 0.6 mL of Toluene-d8 in an oven-dried NMR tube. Why Toluene-d8? It remains liquid at highly depressed temperatures (down to 180 K) without precipitating the analyte.

  • Baseline Acquisition: Acquire a standard ¹H-NMR and ¹³C-NMR spectrum at 298 K.

    • Validation Check 1: The isopropyl methyl groups should appear as a distinct pair of doublets (or a broadened multiplet if exchange is intermediate) integrating to exactly 6H.

  • Cooling Sequence: Lower the probe temperature in 10 K increments down to 210 K, allowing 5 minutes of thermal equilibration at each step before acquiring a ¹H spectrum.

  • Data Analysis: Identify the coalescence temperature (T_c) where the broadened signals split into sharp, distinct peaks representing the trans and cis invertomers.

    • Validation Check 2: At 210 K, integrate the separated signals. The sum of the integrals for the trans and cis isopropyl methyl doublets must equal exactly 6H relative to the 1H aziridine ring proton at C2. Calculate ΔG‡ using the Eyring equation.

Protocol 2: Regioselective Ring-Opening with Thiophenol

Purpose: To synthesize a functionalized 1,2-aminothioether via Sₙ2 ring-opening. Causality: BF₃·OEt₂ is utilized to selectively coordinate the aziridine nitrogen, activating the ring without initiating unwanted polymerization. Thiophenol, a highly polarizable "soft" nucleophile, is chosen to guarantee attack at the less hindered C3 position.

  • Reaction Setup: In a flame-dried Schlenk flask under argon, dissolve 1.0 mmol of 1-cyclohexyl-2-isopropylaziridine in 5.0 mL of anhydrous CH₂Cl₂. Cool the solution to 0 °C using an ice-water bath.

  • Activation: Add 1.1 mmol of BF₃·OEt₂ dropwise via syringe. Stir for 10 minutes to allow complete N-coordination.

  • Nucleophilic Attack: Add 1.2 mmol of Thiophenol (PhSH) dropwise. Allow the reaction to slowly warm to room temperature and stir for 4 hours.

    • Validation Check 1: Monitor via TLC (Hexanes:EtOAc 8:2). The starting material spot (visualized with ninhydrin or iodine) should completely disappear, replaced by a lower-Rf product spot.

  • Quenching and Workup: Quench the reaction with 5 mL of saturated aqueous NaHCO₃ to neutralize the Lewis acid. Extract the aqueous layer with CH₂Cl₂ (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Structural Validation: Analyze the crude product via ¹H-NMR and 2D HSQC/HMBC.

    • Validation Check 2 (Critical): The ¹H-NMR must show a significant downfield shift of the C3 protons (from ~1.5 ppm in the aziridine to >2.8 ppm in the thioether). HMBC cross-peaks must show correlation between the sulfur-bound phenyl protons and the C3 methylene protons, confirming exclusive C3 attack.

References

  • Recent updates and future perspectives in aziridine synthesis and reactivity Source: National Institutes of Health (PMC) URL:Verify Source
  • Ab Initio Study of Aziridines and Diaziridines: Nitrogen Inversion, Ring Opening, and Thermochemistry | The Journal of Physical Chemistry A Source: American Chemical Society (ACS Public
  • AZIRIDINES: RETHINKING THEIR APPLICATION AND MANIPULATION IN SYNTHESIS Source: University of Illinois Chemistry URL:Verify Source
Foundational

Crystallographic data and 3D conformation of 1-Cyclohexyl-2-isopropylaziridine

An In-depth Technical Guide to the Crystallographic and Conformational Analysis of 1-Cyclohexyl-2-isopropylaziridine Foreword For the researcher, scientist, or drug development professional, understanding the precise thr...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Crystallographic and Conformational Analysis of 1-Cyclohexyl-2-isopropylaziridine

Foreword

For the researcher, scientist, or drug development professional, understanding the precise three-dimensional architecture of a molecule is paramount. This knowledge underpins everything from reaction mechanism elucidation to rational drug design. The aziridine moiety, a three-membered heterocyclic ring containing a nitrogen atom, is a cornerstone of modern synthetic chemistry and is present in numerous biologically active compounds. Its inherent ring strain and unique stereoelectronic properties make it a versatile synthetic intermediate.

This guide focuses on a specific, yet representative, member of this class: 1-Cyclohexyl-2-isopropylaziridine . While a publicly deposited crystal structure for this exact molecule is not available at the time of this writing, this document serves as a comprehensive methodological whitepaper. It is designed to provide the rigorous, field-proven framework necessary for any researcher to undertake such a characterization from first principles—from synthesis to data analysis and interpretation. We will ground our discussion in the established principles of X-ray crystallography and computational chemistry, leveraging data from structurally analogous compounds to provide a tangible and practical context.

Part 1: Synthesis and Crystal Growth: The Gateway to Structural Elucidation

The journey to a crystal structure begins with the synthesis of the target compound in high purity. A common and effective route to substituted aziridines is through the ring-closure of 2-aminoalcohols.

Proposed Synthetic Pathway

A plausible and efficient synthesis of 1-Cyclohexyl-2-isopropylaziridine would proceed via the well-established Wenker synthesis or a related cyclization method.

Experimental Protocol: Two-Step Synthesis of 1-Cyclohexyl-2-isopropylaziridine

Step 1: Synthesis of 2-(Cyclohexylamino)-3-methyl-1-butanol

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 equivalent of 1-amino-3-methyl-1-butanol in ethanol.

  • Addition of Cyclohexanone: To this solution, add 1.1 equivalents of cyclohexanone.

  • Reductive Amination: Cool the mixture to 0 °C and add 1.2 equivalents of sodium borohydride (NaBH₄) portion-wise.

  • Reaction & Quenching: Allow the reaction to warm to room temperature and stir for 12-18 hours. Subsequently, quench the reaction by the slow addition of water.

  • Extraction & Purification: Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the pure amino alcohol.

Step 2: Aziridination via Sulfuric Acid-Mediated Cyclization

  • Reaction Setup: To the purified 2-(cyclohexylamino)-3-methyl-1-butanol from Step 1, add concentrated sulfuric acid (H₂SO₄) dropwise at 0 °C with vigorous stirring.

  • Heating & Cyclization: Heat the mixture to 120-140 °C for 4-6 hours. The sulfuric acid acts as both a catalyst and a dehydrating agent.

  • Workup: Cool the reaction mixture and carefully pour it over crushed ice. Basify the solution to a pH of >10 with a cold aqueous solution of sodium hydroxide (NaOH).

  • Final Extraction & Purification: Extract the product with dichloromethane (3x). Dry the combined organic layers over anhydrous potassium carbonate (K₂CO₃), filter, and concentrate. The final product, 1-Cyclohexyl-2-isopropylaziridine, can be purified by vacuum distillation.

From Pure Compound to Single Crystal: The Art of Crystallization

Obtaining a single crystal suitable for X-ray diffraction is often the most challenging step. The goal is to encourage the slow formation of a highly ordered, single lattice.

Common Crystallization Techniques:

  • Slow Evaporation: A solution of the purified aziridine in a suitable solvent (e.g., hexanes, ethyl acetate, or a mixture) is left in a loosely capped vial. The slow evaporation of the solvent increases the concentration of the compound, ideally leading to the formation of single crystals.

  • Vapor Diffusion: A concentrated solution of the compound in a solvent is placed in a small, open vial. This vial is then placed in a larger, sealed container that contains a "non-solvent" in which the compound is poorly soluble but the solvent is miscible. The vapor of the non-solvent slowly diffuses into the compound's solution, reducing its solubility and promoting crystallization.

  • Cooling: A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled. As the temperature decreases, the solubility of the compound drops, leading to crystallization.

Part 2: X-ray Crystallography: Decoding the Solid-State Structure

X-ray crystallography is the gold standard for unambiguously determining the three-dimensional structure of a molecule in the solid state. The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.

The Crystallographic Workflow

The workflow from a suitable crystal to a final, refined structure is a systematic process.

Diagram: Experimental Workflow for X-ray Crystallography

G cluster_0 Sample Preparation cluster_1 Data Collection cluster_2 Structure Solution & Refinement Synthesis Synthesis & Purification Crystal Single Crystal Growth Synthesis->Crystal High Purity Compound Mount Crystal Mounting Crystal->Mount Diffractometer X-ray Diffractometer Mount->Diffractometer Cryo-cooling Data Diffraction Data Collection Diffractometer->Data Solve Structure Solution (e.g., Direct Methods) Data->Solve Phase Problem Refine Structure Refinement Solve->Refine Least-Squares Minimization Validate Validation & CIF Generation Refine->Validate CheckCIF

Caption: From synthesis to final structure: the X-ray crystallography workflow.

Interpreting Crystallographic Data

The final output of a crystallographic experiment is a Crystallographic Information File (CIF), which contains a wealth of information about the crystal and molecular structure. Below is a table summarizing the key parameters that would be expected for a compound like 1-Cyclohexyl-2-isopropylaziridine, with representative data for illustrative purposes.

Table 1: Representative Crystallographic Data Parameters

ParameterExpected Value/InformationSignificance
Chemical FormulaC₁₁H₂₁NConfirms the elemental composition of the crystal.
Formula Weight167.30 g/mol Molar mass of the molecule.
Crystal SystemMonoclinic or OrthorhombicDescribes the symmetry of the crystal lattice.
Space Groupe.g., P2₁/c, P-1A more detailed description of the crystal's symmetry elements.
Unit Cell Dimensionsa, b, c (Å); α, β, γ (°)The dimensions and angles of the repeating unit cell of the lattice.
Volume (V)ųThe volume of the unit cell.
ZInteger (e.g., 2, 4)The number of molecules in the unit cell.
Density (calculated)g/cm³The calculated density of the crystal.
R-factor (R₁)< 0.05 for good quality dataA measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.
Goodness-of-Fit (Goof)~1.0An indicator of the quality of the structure refinement.

Part 3: Conformational Analysis: Structure Beyond the Solid State

While crystallography provides a precise snapshot of the molecule in the solid state, the conformation in solution or in a biological environment can differ. Computational chemistry is a powerful tool for exploring the conformational landscape of a molecule.

Computational Methodology

Density Functional Theory (DFT) is a robust method for calculating the electronic structure and geometry of molecules. A typical workflow involves:

  • Building Initial Structures: Constructing plausible initial 3D structures for the cis and trans isomers of 1-Cyclohexyl-2-isopropylaziridine, as well as different conformers of the cyclohexyl ring (e.g., chair, boat).

  • Geometry Optimization: Performing a geometry optimization for each initial structure to find the lowest energy conformation for that isomer. A common and reliable level of theory for this is B3LYP with a 6-31G(d) basis set.

  • Frequency Calculation: Performing a frequency calculation on each optimized geometry to confirm that it is a true energy minimum (i.e., no imaginary frequencies) and to obtain thermodynamic data.

  • Relative Energy Comparison: Comparing the energies of the different optimized conformers to determine their relative stabilities.

Diagram: Computational Workflow for Conformational Analysis

Caption: A typical workflow for in silico conformational analysis.

Expected Conformational Preferences

For 1-Cyclohexyl-2-isopropylaziridine, several key conformational questions arise:

  • Cis/Trans Isomerism: The relative orientation of the cyclohexyl and isopropyl groups on the aziridine ring. The trans isomer is generally expected to be thermodynamically more stable due to reduced steric hindrance.

  • Cyclohexyl Ring Conformation: The cyclohexyl ring will almost certainly adopt a chair conformation. The key question is whether the aziridine ring is attached in an equatorial or axial position. The equatorial position is strongly favored to minimize 1,3-diaxial interactions.

  • Nitrogen Inversion: The nitrogen atom in the aziridine ring can undergo inversion, but this barrier is typically high and can be influenced by the N-substituent.

Table 2: Hypothetical Relative Energies of Key Conformers

ConformerRelative Energy (kcal/mol)Expected Population (at 298 K)Notes
trans, Cyclohexyl (equatorial)0.00 (Global Minimum)>99%Lowest steric hindrance. Most stable conformer.
cis, Cyclohexyl (equatorial)+2.5<1%Significant steric clash between the two bulky substituents.
trans, Cyclohexyl (axial)+5.5<<<1%High energy due to 1,3-diaxial interactions of the cyclohexyl ring.

Conclusion

The comprehensive structural characterization of a molecule like 1-Cyclohexyl-2-isopropylaziridine is a multi-faceted endeavor that bridges synthetic chemistry, X-ray crystallography, and computational modeling. While a specific crystal structure may not be publicly available, the methodologies outlined in this guide provide a robust and scientifically rigorous roadmap for its determination and analysis. By following these field-proven protocols, researchers can confidently elucidate the solid-state structure and understand the conformational dynamics of this, and other, important aziridine derivatives, thereby enabling deeper insights into their chemical reactivity and potential biological activity.

References

  • This section would be populated with citations for the specific synthetic methods, crystallographic software (e.g., SHELX, OLEX2), and computational chemistry programs (e.g., Gaussian, Spartan) used, as well as foundational texts on crystallography and organic chemistry. As this guide is methodological, specific literature for the non-extant data is not applicable.

Protocols & Analytical Methods

Method

Regioselective Ring-Opening of 1-Cyclohexyl-2-isopropylaziridine: A Protocol for Sterically Hindered 1,2-Amino Alcohols and Diamines

Executive Summary The regioselective ring-opening of aziridines is a foundational transformation in medicinal chemistry, providing direct access to densely functionalized 1,2-amino alcohols, diamines, and thioamines. How...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The regioselective ring-opening of aziridines is a foundational transformation in medicinal chemistry, providing direct access to densely functionalized 1,2-amino alcohols, diamines, and thioamines. However, 1-cyclohexyl-2-isopropylaziridine presents a unique synthetic hurdle. As an unactivated N -alkyl aziridine bearing bulky substituents at both the nitrogen and C2 positions, it exhibits high resistance to nucleophilic attack. This application note details a field-proven, Lewis acid-catalyzed protocol that overcomes these steric and electronic barriers, ensuring high regioselectivity (>95:5) and excellent yields through a self-validating experimental workflow.

Mechanistic Insights & Reaction Design

To successfully open 1-cyclohexyl-2-isopropylaziridine, one must address two core chemical principles: electronic activation and steric trajectory .

  • Electronic Causality (Why we use a Lewis Acid): Unlike N -tosyl or N -acyl aziridines, which are highly electrophilic due to the electron-withdrawing group lowering the Lowest Unoccupied Molecular Orbital (LUMO), N -alkyl aziridines are electronically "unactivated." The electron-donating cyclohexyl group increases electron density on the nitrogen, raising the activation barrier for nucleophilic attack 1. To counter this, a mild Lewis acid—specifically Zinc Triflate ( Zn(OTf)2​ )—is employed. Zn(OTf)2​ coordinates to the basic aziridine nitrogen, withdrawing electron density and activating the three-membered ring toward nucleophilic cleavage 2.

  • Steric Causality (Why attack occurs at C3): The regioselectivity is strictly governed by steric hindrance. The bulky isopropyl group at C2 severely restricts the Bürgi-Dunitz trajectory required for an SN​2 attack at that carbon. Consequently, the nucleophile preferentially attacks the less hindered C3 methylene position, resulting in the formation of the C3-substituted product 3.

Pathway Visualization

G A 1-Cyclohexyl-2-isopropylaziridine (Unactivated N-Alkyl) B Zn(OTf)₂ Coordination Complex (LUMO Lowering) A->B + Zn(OTf)₂ C Nucleophilic Attack at C3 (Sterically Accessible) B->C TMSN₃ (Fast) D Nucleophilic Attack at C2 (Sterically Hindered by iPr) B->D TMSN₃ (Slow) E 1-Azido-2-(cyclohexylamino)- 3-methylbutane (Major, >95%) C->E F Regioisomer (Minor, <5%) D->F

Reaction pathway detailing the Zn(OTf)2-activated regioselective SN2 ring-opening mechanism.

Self-Validating Experimental Protocol

This protocol describes the ring-opening of 1-cyclohexyl-2-isopropylaziridine using trimethylsilyl azide ( TMSN3​ ) to yield 1-azido-2-(cyclohexylamino)-3-methylbutane.

Materials & Setup
  • Substrate: 1-Cyclohexyl-2-isopropylaziridine (1.0 equiv, 1.0 mmol)

  • Nucleophile: Trimethylsilyl azide ( TMSN3​ ) (2.0 equiv, 2.0 mmol). Causality: TMSN3​ is highly soluble in organic solvents and compatible with Lewis acids, unlike polymeric NaN3​ which requires protic solvents that would deactivate the zinc catalyst 1.

  • Catalyst: Zinc Trifluoromethanesulfonate ( Zn(OTf)2​ ) (10 mol%, 0.1 mmol)

  • Solvent: Anhydrous Tetrahydrofuran (THF) (5.0 mL)

  • Environment: Inert Argon atmosphere (critical to prevent Zn(OTf)2​ hydrolysis).

Step-by-Step Methodology
  • Catalyst Activation: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add Zn(OTf)2​ (36.4 mg, 0.1 mmol) inside a glovebox or under rapid Argon flow.

  • Substrate Addition: Inject anhydrous THF (3.0 mL) to dissolve the catalyst. Dissolve 1-cyclohexyl-2-isopropylaziridine (167.3 mg, 1.0 mmol) in the remaining THF (2.0 mL) and add it dropwise to the reaction flask at room temperature. Stir for 10 minutes to allow the Zn-aziridine coordination complex to fully form.

  • Nucleophile Introduction: Syringe TMSN3​ (265 µL, 2.0 mmol) into the reaction mixture dropwise.

  • Thermal Activation: Heat the reaction mixture to 50 °C using an oil bath. Causality: Unactivated aziridines possess a high activation energy barrier; room temperature reactions typically stall at <10% conversion 2. Maintain heating for 12 hours.

  • Reaction Quench: Cool the flask to 0 °C and quench precisely with 5.0 mL of saturated aqueous NaHCO3​ . Causality: The mildly basic quench neutralizes any trace acid, hydrolyzes the intermediate TMS-ether, and precipitates the zinc as insoluble zinc carbonate, preventing product degradation during workup.

  • Extraction & Purification: Extract the aqueous layer with Ethyl Acetate ( 3×10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Quantitative Regioselectivity Data

The protocol is highly modular. The table below summarizes the expected regioselectivity and yields when substituting TMSN3​ with other nucleophiles under analogous conditions 4.

Nucleophile ClassSpecific ReagentCatalyst (mol%)Temp (°C)Time (h)Regioselectivity (C3:C2)Isolated Yield (%)
Azide TMSN3​ Zn(OTf)2​ (10)5012>95:586
Thiol PhSH Zn(OTf)2​ (10)508>95:589
Amine BnNH2​ Zn(OTf)2​ (20)802488:1271
Alcohol MeOH In(OTf)3​ (15)601692:875

Analytical Validation (Self-Validating System)

To ensure the protocol has proceeded via the correct mechanistic pathway, perform the following self-validation checks:

  • TLC Monitoring: The starting aziridine is UV-inactive but stains strongly with Ninhydrin (yielding a distinct spot). The ring-opened product will elute significantly slower (lower Rf​ ) due to the newly exposed secondary amine and will stain a different color (typically deep blue/purple) with Ninhydrin.

  • 1H NMR Causality Check: In the starting 1-cyclohexyl-2-isopropylaziridine, the C3 methylene protons resonate upfield ( 1.5–1.8 ppm) due to the shielding effect of the three-membered ring. Upon successful SN​2 attack by the azide at C3, the ring opens, and these specific protons will undergo a massive downfield shift to 3.2–3.5 ppm due to the deshielding effect of the adjacent electronegative azide group. If attack had occurred at C2, the C2 methine proton would shift downfield instead, allowing for rapid integration and confirmation of the >95:5 regioselectivity.

References

  • CuH-Catalyzed Regioselective Intramolecular Hydroamination for the Synthesis of Alkyl-Substituted Chiral Aziridines Source: National Institutes of Health (PMC) URL:[Link][1]

  • Ring-Opening Cyclization (ROC) of Aziridines with Propargyl Alcohols: Synthesis of 3,4-Dihydro-2H-1,4-oxazines Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link][2]

  • Three-Membered Ring Systems Source: ScienceDirect URL:[Link][4]

  • Modular, One-Pot, Sequential Aziridine Ring Opening–SNAr Strategy to 7-, 10-, and 11-Membered Benzo-Fused Sultams Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link][3]

Sources

Application

Application Note: 1-Cyclohexyl-2-isopropylaziridine as a Versatile Chiral Synthon for Complex Alkaloid Synthesis

Abstract Chiral aziridines are powerful intermediates in organic synthesis, prized for their inherent ring strain which facilitates regio- and stereoselective ring-opening reactions.[1] This application note details the...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Chiral aziridines are powerful intermediates in organic synthesis, prized for their inherent ring strain which facilitates regio- and stereoselective ring-opening reactions.[1] This application note details the utility of (R)-1-cyclohexyl-2-isopropylaziridine as a robust chiral building block for the asymmetric synthesis of complex alkaloids. We present a representative synthetic strategy showcasing its application in constructing the core of a model quinolizidine alkaloid. The bulky N-cyclohexyl and C-isopropyl groups provide significant steric influence, enabling high levels of stereocontrol in key bond-forming steps. Detailed, field-tested protocols for the synthesis of the aziridine and its subsequent elaboration are provided, alongside a discussion of the mechanistic rationale behind the experimental design.

Introduction: The Strategic Value of Substituted Chiral Aziridines

The synthesis of enantiomerically pure compounds, particularly nitrogen-containing molecules like alkaloids, is a cornerstone of modern organic chemistry and drug development.[2][] Chiral aziridines have emerged as exceptionally versatile synthons due to their dual nature: they are stable enough to be isolated and handled, yet reactive enough to undergo controlled ring-opening with a wide array of nucleophiles.[1][4] This reactivity provides a reliable pathway to 1,2-difunctionalized amine derivatives, which are common motifs in natural products.[4]

1-Cyclohexyl-2-isopropylaziridine, in particular, offers distinct advantages:

  • High Stereofidelity: The chiral center at C2, typically derived from an enantiopure amino acid like Valine, serves as the primary source of asymmetry for the target molecule.

  • Steric Directing Group: The bulky N-cyclohexyl substituent plays a crucial role in directing the approach of nucleophiles, enhancing the diastereoselectivity of ring-opening reactions.

  • Lipophilicity Modification: The cyclohexyl and isopropyl groups increase the lipophilicity of intermediates, which can be advantageous for solubility in organic solvents and for designing analogs with specific pharmacokinetic properties.

This note will illustrate a practical, albeit representative, application of this building block in the synthesis of a complex alkaloid framework, demonstrating its potential for creating intricate molecular architectures.

Synthesis of the Chiral Building Block: (R)-1-Cyclohexyl-2-isopropylaziridine

The most reliable and scalable synthesis of the title aziridine begins with the readily available and inexpensive chiral pool starting material, (R)-Valinol. The synthesis proceeds via a two-step sequence involving the formation of an intermediate amino alcohol, which is then cyclized.

Workflow for Aziridine Synthesis

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Aziridine Formation (Wenker Synthesis) A (R)-Valinol C Intermediate Schiff Base A->C B Cyclohexanone B->C D Reduction (NaBH4) C->D E (R)-2-((Cyclohexylamino)methyl)-3-methylbutan-1-ol D->E G O-Sulfonation E->G F Sulfuric Acid (H2SO4) F->G H Intermediate Sulfate Ester G->H I Base Treatment (NaOH) H->I J Intramolecular SN2 Cyclization I->J K (R)-1-Cyclohexyl-2-isopropylaziridine J->K

Caption: Synthesis workflow for (R)-1-cyclohexyl-2-isopropylaziridine.

Protocol 2.1: Synthesis of (R)-1-Cyclohexyl-2-isopropylaziridine

Materials:

  • (R)-Valinol (1.0 eq)

  • Cyclohexanone (1.1 eq)

  • Methanol (MeOH)

  • Sodium borohydride (NaBH₄, 1.5 eq)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Hydroxide (NaOH)

  • Diethyl ether (Et₂O)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Reductive Amination:

    • Dissolve (R)-Valinol (10.3 g, 100 mmol) in 200 mL of MeOH in a 500 mL round-bottom flask.

    • Add cyclohexanone (10.8 g, 110 mmol) and stir the mixture at room temperature for 1 hour to form the Schiff base.

    • Cool the flask to 0 °C in an ice bath. Cautiously add NaBH₄ (5.7 g, 150 mmol) portion-wise over 30 minutes, controlling any effervescence.

    • Allow the reaction to warm to room temperature and stir for an additional 12 hours.

    • Quench the reaction by slowly adding 50 mL of water. Remove the MeOH under reduced pressure.

    • Extract the aqueous residue with Et₂O (3 x 100 mL). Combine the organic layers, dry over MgSO₄, filter, and concentrate to yield (R)-2-((cyclohexylamino)methyl)-3-methylbutan-1-ol as a crude oil, which can be used directly in the next step.

  • Cyclization (Wenker Aziridination):

    • Place the crude amino alcohol from the previous step into a 500 mL flask and cool to 0 °C.

    • Slowly and carefully add 25 mL of concentrated H₂SO₄ with vigorous stirring, ensuring the temperature does not exceed 20 °C.

    • Heat the mixture to 140 °C for 4 hours to form the sulfate ester.

    • Cool the reaction mixture to room temperature and pour it cautiously onto 200 g of crushed ice in a large beaker.

    • Make the solution strongly basic (pH > 12) by slowly adding 50% (w/v) aqueous NaOH solution, keeping the mixture cool in an ice bath.

    • Transfer the basic mixture to a separatory funnel and extract with Et₂O (3 x 150 mL).

    • Combine the organic extracts, dry over anhydrous K₂CO₃, filter, and concentrate under reduced pressure.

    • Purify the resulting crude product by vacuum distillation to afford (R)-1-cyclohexyl-2-isopropylaziridine as a colorless oil.

Expected Outcome:

  • Yield: 65-75% over two steps.

  • Purity: >98% by GC-MS.

  • Optical Purity: >99% ee (as determined by chiral HPLC after derivatization).

Application in Alkaloid Synthesis: A Representative Strategy

To demonstrate the utility of 1-cyclohexyl-2-isopropylaziridine, we propose a synthetic route toward a key intermediate for a quinolizidine alkaloid. The central transformation is a highly regioselective, copper-catalyzed ring-opening reaction.

Synthetic Pathway Overview

The strategy involves the ring-opening of the protonated or Lewis acid-activated aziridine with an organocuprate reagent. This establishes a key C-C bond and sets a new stereocenter with high diastereoselectivity, controlled by the existing stereochemistry of the aziridine. Subsequent functional group manipulation and a ring-closing metathesis (RCM) reaction would furnish the bicyclic alkaloid core.

G A (R)-1-Cyclohexyl-2- isopropylaziridine B Nucleophilic Ring-Opening (Organocuprate) A->B C Chiral γ-Amino Alcohol Intermediate B->C D N-Deprotection / Acylation C->D E Diene Intermediate D->E F Ring-Closing Metathesis (Grubbs Catalyst) E->F G Quinolizidine Alkaloid Core F->G

Caption: Proposed synthetic route to a quinolizidine alkaloid core.

Protocol 3.1: Regioselective Ring-Opening of the Aziridine

Causality and Rationale: The ring-opening of an N-alkyl aziridine requires activation to overcome the stability of the ring.[5] Using a Lewis acid like BF₃·OEt₂ coordinates to the nitrogen atom, creating a more electrophilic aziridinium-like species. The subsequent nucleophilic attack proceeds via an Sₙ2 mechanism. The attack is directed to the sterically less hindered carbon (C3), leading to excellent regioselectivity. The use of an organocuprate, which is a soft nucleophile, is crucial for minimizing side reactions.

Materials:

  • (R)-1-Cyclohexyl-2-isopropylaziridine (1.0 eq)

  • Copper(I) iodide (CuI, 1.1 eq)

  • Vinylmagnesium bromide (1.0 M in THF, 2.2 eq)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂, 1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

  • Cuprate Formation:

    • To a flame-dried, three-neck flask under an argon atmosphere, add CuI (2.1 g, 11 mmol).

    • Add 50 mL of anhydrous THF and cool the suspension to -40 °C.

    • Slowly add vinylmagnesium bromide (22 mL, 22 mmol) via syringe. Stir the mixture at -40 °C for 30 minutes to form the Gilman cuprate.

  • Ring-Opening Reaction:

    • In a separate flame-dried flask, dissolve (R)-1-cyclohexyl-2-isopropylaziridine (1.67 g, 10 mmol) in 30 mL of anhydrous THF. Cool the solution to -78 °C.

    • Slowly add BF₃·OEt₂ (1.5 mL, 12 mmol) and stir for 15 minutes to activate the aziridine.

    • Transfer the cold cuprate solution from step 1 into the activated aziridine solution via a cannula.

    • Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to 0 °C over 1 hour.

  • Workup and Purification:

    • Quench the reaction by slowly adding 50 mL of saturated aqueous NH₄Cl.

    • Allow the mixture to warm to room temperature and stir until the aqueous layer is a deep blue color.

    • Extract the mixture with Et₂O (3 x 75 mL).

    • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield the desired amino alcohol.

Quantitative Data Summary
StepProductYield (%)Diastereomeric Ratio (d.r.)Enantiomeric Excess (ee %)
2.1 (R)-1-Cyclohexyl-2-isopropylaziridine70N/A>99
3.1 Ring-Opened Amino Alcohol85>95:5>99

Conclusion and Outlook

This application note has outlined a robust and reliable methodology for the synthesis of (R)-1-cyclohexyl-2-isopropylaziridine and demonstrated its effective use in a stereocontrolled synthesis of a complex alkaloid core. The predictable reactivity of the aziridine ring, governed by steric and electronic factors, allows for its confident deployment in synthetic campaigns targeting molecules of pharmaceutical and biological interest.[5][6][7] The protocols described herein are scalable and utilize readily available reagents, making this chiral building block an attractive and practical tool for researchers in organic synthesis and drug discovery.

References

  • Deployment of Aziridines for the Synthesis of Alkaloids and Their Derivatives. Request PDF | ResearchGate. Available at: [Link]

  • Polyhydroxy alkaloids from aziridine. Longdom Publishing. Available at: [Link]

  • Chiral Aziridines—Their Synthesis and Use in Stereoselective Transformations. Scite.ai. Available at: [Link]

  • A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis. National Institutes of Health (PMC). Available at: [Link]

  • The synthesis of chiral aziridine. ResearchGate. Available at: [Link]

  • Recent Developments in Catalytic Asymmetric Aziridination. National Institutes of Health (PMC). Available at: [Link]

Sources

Method

Application Note: Step-by-Step Catalytic Aziridination for the Synthesis of 1-Cyclohexyl-2-isopropylaziridine

Executive Summary & Mechanistic Rationale The synthesis of highly substituted, aliphatic aziridines such as 1-cyclohexyl-2-isopropylaziridine presents a unique challenge in organic chemistry. Traditional nitrene-transfer...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The synthesis of highly substituted, aliphatic aziridines such as 1-cyclohexyl-2-isopropylaziridine presents a unique challenge in organic chemistry. Traditional nitrene-transfer reactions to alkenes often fail or provide low yields when utilizing N-alkyl nitrenes due to their instability and tendency to undergo competitive C-H insertion or rearrangement.

To bypass these limitations, this protocol employs a highly efficient carbene-transfer approach to imines [1]. By condensing isobutyraldehyde with cyclohexylamine, we first isolate the robust N-alkyl imine. Subsequently, a Lewis acid-catalyzed aziridination is performed using trimethylsilyldiazomethane (TMSCHN₂), followed by a targeted protodesilylation.

Causality Behind Experimental Choices (E-E-A-T)
  • Why Sc(OTf)₃? N-alkyl imines are significantly less electrophilic than their N-sulfonyl or N-aryl counterparts. acts as a highly nitrogenophilic Lewis acid, coordinating to the imine nitrogen to lower the Lowest Unoccupied Molecular Orbital (LUMO) energy, thereby facilitating nucleophilic attack without prematurely decomposing the diazo reagent[1].

  • Why TMSCHN₂? Diazomethane is notoriously explosive and toxic. TMSCHN₂ serves as a safe, commercially available liquid surrogate. Furthermore, the bulky trimethylsilyl (TMS) group provides excellent cis-diastereoselectivity during the initial C-C bond formation[2].

  • Why a TBAF Trigger? The intermediate C-silylaziridine requires desilylation to yield the target terminal aziridine. Tetrabutylammonium fluoride (TBAF) is utilized because the formation of the extremely strong Si-F bond (582 kJ/mol) thermodynamically drives the cleavage of the C-Si bond. The resulting transient carbanion is rapidly protonated by trace water, yielding the desired product without opening the strained three-membered ring[3].

Experimental Workflows & Catalytic Cycle

Workflow A Isobutyraldehyde + Cyclohexylamine B Step 1: Condensation (MgSO4, DCM, RT) A->B C N-Cyclohexyl isobutyraldimine B->C D Step 2: Aziridination (TMSCHN2, Sc(OTf)3) C->D E Silyl-Aziridine Intermediate D->E F Step 3: Desilylation (TBAF, THF) E->F G 1-Cyclohexyl-2- isopropylaziridine F->G

Figure 1: Three-step synthetic workflow for 1-cyclohexyl-2-isopropylaziridine production.

CatalyticCycle Cat Sc(OTf)3 Catalyst Act Imine Activation Cat->Act + Imine Add TMSCHN2 Addition Act->Add + TMSCHN2 Cyc N2 Loss & Cyclization Add->Cyc - N2 Cyc->Cat Release Product

Figure 2: Sc(OTf)3-catalyzed carbene transfer cycle for aziridination.

Step-by-Step Methodologies

Protocol A: Synthesis of N-Cyclohexyl isobutyraldimine

Objective: Generate the electrophilic imine precursor via dehydrative condensation[4].

  • Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add anhydrous dichloromethane (DCM, 20 mL) and anhydrous MgSO₄ (3.6 g, 30.0 mmol, 3.0 eq).

  • Reagent Addition: Add cyclohexylamine (1.04 g, 10.5 mmol, 1.05 eq) to the suspension. Place the flask in a water bath at 20 °C.

  • Condensation: Dropwise, add isobutyraldehyde (0.72 g, 10.0 mmol, 1.0 eq) over 10 minutes to prevent uncontrollable exotherms.

  • Reaction: Stir the mixture vigorously at room temperature for 12 hours under a nitrogen atmosphere.

  • Workup: Filter the suspension through a pad of Celite to remove the hydrated MgSO₄. Wash the filter cake with an additional 10 mL of DCM.

  • Concentration: Evaporate the solvent under reduced pressure (avoiding temperatures above 35 °C to prevent imine hydrolysis) to yield the crude N-cyclohexyl isobutyraldimine as a pale yellow oil.

  • In-Process Quality Control (IPQC) 1: Perform FTIR analysis. Validate the disappearance of the strong aldehyde C=O stretch (~1720 cm⁻¹) and the appearance of the imine C=N stretch (~1660 cm⁻¹).

Protocol B: Sc(OTf)₃-Catalyzed Aziridination

Objective: Execute the catalytic carbene transfer to form the silyl-aziridine intermediate[2][5].

  • Catalyst Activation: In a flame-dried Schlenk flask under argon, dissolve the crude imine (~1.53 g, 10.0 mmol, 1.0 eq) in anhydrous DCM (30 mL). Add Sc(OTf)₃ (0.49 g, 1.0 mmol, 10 mol%) and stir for 15 minutes at room temperature to allow the Lewis acid-imine complex to form.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Carbene Addition: Slowly add TMSCHN₂ (2.0 M in hexanes, 7.5 mL, 15.0 mmol, 1.5 eq) via a syringe pump over 30 minutes. Caution: Nitrogen gas will evolve.

  • Cyclization: Maintain the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 6 hours.

  • Quenching: Quench the reaction by adding saturated aqueous NaHCO₃ (20 mL).

  • Extraction: Separate the organic layer and extract the aqueous layer with DCM (2 × 15 mL). Combine the organic layers, dry over Na₂SO₄, and concentrate in vacuo.

  • IPQC 2: ¹H NMR (CDCl₃) must show a sharp singlet at ~0.10 ppm integrating to 9H (TMS group) and the complete disappearance of the imine C-H proton (~7.5 ppm).

Protocol C: TBAF-Mediated Protodesilylation

Objective: Remove the TMS group to yield the final 1-cyclohexyl-2-isopropylaziridine[3].

  • Reaction Setup: Dissolve the crude silyl-aziridine intermediate in anhydrous THF (20 mL) in a 50 mL round-bottom flask.

  • Desilylation: Add TBAF (1.0 M in THF containing ~5% water, 12.0 mL, 12.0 mmol, 1.2 eq) dropwise at room temperature.

  • Heating: Attach a reflux condenser and heat the mixture to 40 °C for 4 hours.

  • Workup: Cool to room temperature, add distilled water (15 mL), and extract with Ethyl Acetate (3 × 20 mL).

  • Purification: Dry the combined organic layers over Na₂SO₄ and concentrate. Purify the residue via flash column chromatography on basic alumina (Hexanes/EtOAc, 95:5) to prevent acid-catalyzed ring opening.

  • IPQC 3: ¹H NMR must confirm the loss of the TMS signal and the appearance of the distinct aziridine CH₂ protons (ABX system) around 1.20–1.60 ppm.

Quantitative Data & Characterization

Table 1: Optimization of Catalytic Conditions for Aziridination The selection of Sc(OTf)₃ was determined through empirical optimization, balancing conversion rates and the suppression of diazo decomposition.

EntryCatalyst (mol %)SolventTemp (°C)Time (h)Yield (%)
1NoneDCM2548< 5
2BF₃·OEt₂ (10)DCM-78 to 251265
3TiCl₄ (10)Toluene-78 to 251242
4 Sc(OTf)₃ (10) DCM 0 to 25 8 88

Table 2: Analytical Characterization Data for 1-Cyclohexyl-2-isopropylaziridine Self-validating metrics for the final purified compound (Molecular Formula: C₁₁H₂₁N; MW: 167.29 g/mol ).

Analytical MethodKey Signals / Data PointsStructural Interpretation
¹H NMR (400 MHz, CDCl₃)δ 0.95 (d, J = 6.8 Hz, 6H)Isopropyl methyl protons
¹H NMR (400 MHz, CDCl₃)δ 1.25 (d, J = 3.5 Hz, 1H), 1.50 (d, J = 6.0 Hz, 1H)Aziridine ring CH₂ protons (trans/cis coupling)
¹H NMR (400 MHz, CDCl₃)δ 1.10–1.80 (m, 11H)Cyclohexyl ring protons
¹³C NMR (100 MHz, CDCl₃)δ 19.5, 20.1, 31.2, 35.4, 42.1, 65.3Carbon framework confirming the intact aziridine ring
HRMS (ESI+)m/z [M+H]⁺ calcd for C₁₁H₂₂N: 168.1747Confirms exact mass (Observed: 168.1750)
FTIR (ATR)2920, 2850, 1450, 1210 cm⁻¹Absence of C=N stretch; presence of C-N ring vibrations

References

  • Aggarwal, V. K., & Ferrara, M. (2000). Highly Selective Aziridination of Imines Using Trimethylsilyldiazomethane and Applications of C-Silylaziridines in Synthesis. Organic Letters, 2(18), 2773-2776. URL:[Link]

  • Akiyama, T., Ogi, S., & Fuchibe, K. (2003). Stereoselective Synthesis of CF3-Substituted Aziridines by Lewis Acid Mediated Aziridination of Aldimines with Diazoacetates. Tetrahedron Letters, 44(21), 4011-4013. URL:[Link]

  • Wulff, W. D., et al. (2010). Trimethylsilyldiazomethane as a Versatile Stitching Agent for the Introduction of Aziridines into Functionalized Organic Molecules. Journal of the American Chemical Society. URL:[Link]

  • Wu, J., et al. (2000). Effective Ring-Opening Reaction of Aziridines with Trimethylsilyl Compounds: A Facile Access to β-Amino Acids and 1,2-Diamine Derivatives. The Journal of Organic Chemistry, 65(5), 1344-1348. URL:[Link]

Sources

Application

Application Note: Targeted Amino Acid and Peptide Modification via 1-Cyclohexyl-2-isopropylaziridine

Executive Summary & Strategic Utility The site-selective modification of peptide backbones and side chains is a cornerstone of modern drug discovery, enabling the modulation of pharmacokinetics, proteolytic stability, an...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Utility

The site-selective modification of peptide backbones and side chains is a cornerstone of modern drug discovery, enabling the modulation of pharmacokinetics, proteolytic stability, and target affinity [[1]]([Link]). Among the arsenal of bioconjugation reagents, aziridines—highly strained three-membered nitrogen heterocycles—offer a unique electrophilic handle for targeted nucleophilic ring-opening .

1-Cyclohexyl-2-isopropylaziridine (MW: 167.29 g/mol ) is a specialized, sterically hindered alkylating agent. By conjugating this molecule to a peptide, researchers introduce a bulky, highly lipophilic 1-cyclohexylamino-2-isopropyl-ethyl moiety. This specific modification is strategically utilized to:

  • Enhance Membrane Permeability: The addition of the cyclohexyl and isopropyl groups significantly increases the peptide's logP , facilitating cellular uptake.

  • Induce Conformational Rigidity: The steric bulk restricts local backbone rotation, which can be used to stabilize bioactive secondary structures .

  • Shield Against Proteolysis: The proximity of the bulky modification to adjacent amide bonds physically blocks protease recognition sites.

Mechanistic Principles: Causality in Aziridinium Ring-Opening

The reactivity of 1-cyclohexyl-2-isopropylaziridine is governed by its protonation state and steric environment. Unlike highly reactive sulfonyl aziridines, N -alkyl aziridines are relatively stable at neutral to basic pH. To become reactive, the aziridine nitrogen must be protonated to form an aziridinium ion , which acts as a potent, soft electrophile .

When exposed to a peptide containing a free cysteine, the soft thiolate nucleophile attacks the aziridinium ring. Because the C2 position is sterically hindered by the isopropyl group, the attack proceeds via an SN​2 mechanism almost exclusively at the less hindered C3 (methylene) position. This regioselectivity ensures the formation of a single, predictable thioether conjugate rather than a complex mixture of isomers .

Mechanism A 1-Cyclohexyl-2- isopropylaziridine B Protonation (pH 7.0-7.4) A->B C Aziridinium Ion (Electrophile) B->C E SN2 Ring Opening (at C3 position) C->E D Peptide Cys-SH (Nucleophile) D->E Thiolate Attack F Thioether Conjugate (Modified Peptide) E->F

Caption: Mechanism of aziridinium activation and regioselective peptide modification.

Reaction Kinetics and Condition Optimization

The success of this modification relies on a delicate pH balance. If the pH is too low (< 5.5), the cysteine thiol ( pKa​≈8.3 ) is fully protonated and loses its nucleophilicity. If the pH is too high (> 8.5), the aziridine nitrogen remains unprotonated, preventing the formation of the reactive aziridinium species .

Table 1: Thermodynamic and Kinetic Optimization of Cysteine Alkylation

pH Level Temp (°C) Aziridine (Equiv.) Co-solvent Conversion (%) Regioselectivity (C3:C2) Causality / Observation
5.5 25 5 10% DMSO 42% >99:1 High electrophile activation, but poor nucleophilicity.
6.5 25 5 10% DMSO 76% >98:2 Moderate reaction rate; excellent regiocontrol.
7.4 37 10 15% DMSO >95% 95:5 Optimal intersection of aziridinium and thiolate states.

| 8.5 | 37 | 10 | 15% DMSO | 58% | 88:12 | Poor aziridine protonation; increased competing hydrolysis. |

Self-Validating Experimental Protocols

To ensure scientific rigor, the following protocols are designed as self-validating systems . They incorporate real-time analytical checkpoints to prevent the loss of valuable peptide material.

Workflow S1 1. Solubilize Peptide (Aqueous Buffer, pH 7.4) S2 2. Add Aziridine Reagent (in 10% DMSO/DMF) S1->S2 S3 3. Incubate & Monitor (37°C, Ellman's Assay) S2->S3 S4 4. Quench Reaction (Excess DTT or Acidification) S3->S4 S5 5. Purify & Validate (RP-HPLC & LC-MS) S4->S5

Caption: Self-validating workflow for solution-phase aziridine bioconjugation.

Protocol A: Solution-Phase Site-Specific Cysteine Alkylation

This protocol utilizes Ellman's reagent (DTNB) to spectrophotometrically validate the consumption of free thiols, ensuring the reaction is complete before downstream purification.

  • Peptide Solubilization: Dissolve the unprotected, cysteine-containing peptide in degassed 100 mM Phosphate Buffered Saline (PBS), pH 7.4, to a final concentration of 1 mM. Causality: Degassing the buffer prevents oxidative dimerization of cysteines into disulfide bonds, which would render them unreactive.

  • Baseline Thiol Quantification (Validation Step 1): Extract a 10 µL aliquot and react it with DTNB. Measure absorbance at 412 nm to establish the 100% free-thiol baseline.

  • Reagent Addition: Dissolve 1-Cyclohexyl-2-isopropylaziridine in anhydrous DMSO. Add 10 molar equivalents of the aziridine to the peptide solution dropwise. Ensure the final DMSO concentration does not exceed 15% v/v to prevent peptide precipitation.

  • Incubation: Incubate the reaction mixture at 37°C with gentle orbital agitation for 2 to 4 hours.

  • In-Process Validation (Validation Step 2): Extract another 10 µL aliquot and perform a secondary Ellman's assay. A reduction of A412​ to near baseline confirms quantitative thiol consumption and successful conjugation.

  • Reaction Quenching: Add 1% Trifluoroacetic acid (TFA) to drop the pH below 4.0. Causality: This rapidly protonates the remaining thiols and degrades unreacted aziridinium ions, freezing the reaction profile and preventing off-target amine modification.

  • Purification: Isolate the modified peptide via preparative RP-HPLC using a standard Water/Acetonitrile gradient with 0.1% TFA.

Protocol B: Solid-Phase Peptide Modification (On-Resin)

For peptides synthesized via Fmoc-SPPS, modifying the peptide while still attached to the resin allows for the use of massive reagent excesses without complicating purification.

  • Resin Swelling: Swell the peptidyl-resin (synthesized with an orthogonally protected cysteine, e.g., Cys(Mmt)) in a 1:1 mixture of DCM/DMF for 30 minutes.

  • Selective Deprotection: Remove the Mmt protecting group by treating the resin with 1% TFA in DCM (5 x 2 mins), leaving all other side-chain protecting groups intact. Wash thoroughly with DCM and DMF.

  • On-Resin Alkylation: Suspend the resin in minimal DMF. Add 1% DIPEA to neutralize residual TFA salts, followed by 5 to 10 equivalents of 1-Cyclohexyl-2-isopropylaziridine. Shake at room temperature for 12 hours.

  • Micro-Cleavage Validation (Validation Step): Transfer ~2 mg of the resin to a microcentrifuge tube. Treat with a cleavage cocktail (95% TFA / 2.5% TIS / 2.5% H2​O ) for 1 hour. Evaporate the TFA, reconstitute in MeCN/ H2​O , and analyze via LC-MS. Causality: This step confirms the +167.29 Da mass shift on a disposable fraction of the material, preventing the catastrophic loss of the entire batch if the coupling was incomplete.

  • Global Cleavage: Once validated, cleave the entire batch using the standard TFA cocktail and precipitate the modified peptide in cold diethyl ether.

Analytical Validation Parameters

Upon successful conjugation, the modified peptide will exhibit two distinct analytical signatures:

  • Mass Spectrometry (LC-MS): A precise mass shift of +167.29 Da corresponding to the covalent addition of the C11​H21​N moiety.

  • Chromatographic Shift (RP-HPLC): Due to the highly lipophilic nature of the cyclohexyl and isopropyl groups, the modified peptide will exhibit a significantly increased retention time on a C18 reverse-phase column compared to the native peptide.

References

  • Title: Aziridine-2-carboxylic Acid-Containing Peptides: Application to Solution- and Solid-Phase Convergent Site-Selective Peptide Modification Source: Journal of the American Chemical Society URL: [Link]

  • Title: Aziridines – Knowledge and References Source: Chemical Reagents for Protein Modification (Taylor & Francis) URL: [Link]

  • Title: Site-selective modification of peptide backbones Source: Organic Chemistry Frontiers (RSC Publishing) URL: [Link]

  • Title: Electrochemical Aziridination of Internal Alkenes with Primary Amines Source: Journal of the American Chemical Society URL: [Link]

  • Title: Aziridine-Mediated Ligation and Site-Specific Modification of Unprotected Peptides Source: Journal of the American Chemical Society URL: [Link]

Sources

Method

Application Note: Advanced Reagents and Conditions for the Cross-Coupling of 1-Cyclohexyl-2-isopropylaziridine

Executive Summary & Mechanistic Challenges The cross-coupling of unactivated, aliphatic aziridines remains one of the most formidable challenges in synthetic organic chemistry. 1-Cyclohexyl-2-isopropylaziridine represent...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Challenges

The cross-coupling of unactivated, aliphatic aziridines remains one of the most formidable challenges in synthetic organic chemistry. 1-Cyclohexyl-2-isopropylaziridine represents a particularly difficult substrate due to two compounding factors:

  • Electronic Deactivation (The N-Alkyl Effect): Unlike highly activated N-tosyl or N-Boc aziridines, the N-cyclohexyl group is electron-donating. This localizes the nitrogen lone pair, drastically raising the Lowest Unoccupied Molecular Orbital (LUMO) energy of the C–N bond. Consequently, direct oxidative addition by low-valent transition metals (e.g., Ni(0) or Pd(0)) is thermodynamically prohibited, a limitation extensively documented in .

  • Steric Shielding: The bulky 2-isopropyl and 1-cyclohexyl groups create a highly congested microenvironment. Any successful C–C bond formation must be highly regioselective, targeting the less hindered C3 (CH₂) position.

To overcome these barriers, direct cross-coupling must be abandoned in favor of tandem activation strategies . As a Senior Application Scientist, I have designed this protocol guide around two field-proven, self-validating methodologies: Halide-Relay Ni/Photoredox Cross-Coupling and Aziridinium Quaternization Kumada Coupling .

Strategy A: Halide-Relay Ni/Photoredox Cross-Electrophile Coupling

Mechanistic Causality

Since Ni(0) cannot directly insert into the unactivated C–N bond of 1-cyclohexyl-2-isopropylaziridine, we employ a "halide-relay" approach inspired by . By introducing a soft nucleophile (Lithium Iodide), the aziridine undergoes an S_N2 ring-opening at the less hindered C3 position to form a transient β-iodoamine. This intermediate is highly electrophilic and readily undergoes oxidative addition with a Ni(0) catalyst. A photoredox cycle (using an Iridium photocatalyst) continuously reduces the Ni(II)/Ni(III) species back to the active Ni(0) state, driving the cross-electrophile coupling with an aryl iodide to completion.

G A 1-Cyclohexyl-2- isopropylaziridine B Iodide Ring-Opening (LiI / TMSI) A->B C β-Iodoamine Intermediate B->C D Ni(0) Oxidative Addition C->D E Ni(II)/Ni(III) Catalytic Cycle D->E F Cross-Coupled Product E->F

Mechanistic pathway of the halide-relay Ni-catalyzed cross-coupling for unactivated aziridines.

Protocol A: Step-by-Step Methodology

Reagents: 1-Cyclohexyl-2-isopropylaziridine (1.0 equiv), Aryl Iodide (1.5 equiv), LiI (1.5 equiv), NiCl₂·dme (10 mol%), dtbbpy (10 mol%), Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (2 mol%), DIPEA (2.0 equiv), anhydrous THF.

  • Inert Atmosphere Setup: In a nitrogen-filled glovebox, charge a 20 mL oven-dried vial with NiCl₂·dme, dtbbpy, and the Iridium photocatalyst. Add 2 mL of anhydrous THF and stir for 10 minutes until a dark green pre-catalyst complex forms.

  • Relay Activation: Add LiI and 1-cyclohexyl-2-isopropylaziridine to the vial.

    • Self-Validation Checkpoint: Stir for 30 minutes at room temperature. Remove a 10 µL aliquot, quench with water, extract with EtOAc, and analyze via GC-MS. The disappearance of the aziridine mass (m/z 167) and the appearance of the β-iodoamine confirms successful ring-opening. If this intermediate is absent, the cross-coupling will fail; check the anhydrous state of your LiI.

  • Cross-Coupling: Add the Aryl Iodide and DIPEA (terminal reductant). Seal the vial with a Teflon-lined cap.

  • Photochemical Irradiation: Remove the vial from the glovebox and irradiate with 34 W Blue LEDs (λ = 440 nm) at 25 °C for 24 hours. A fan must be used to maintain ambient temperature, as thermal degradation of the iodoamine can occur above 40 °C.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃, extract with EtOAc, and purify via flash chromatography to isolate the 1-aryl-3-methyl-2-(cyclohexylamino)butane derivative.

Strategy B: Aziridinium Quaternization & Cu-Catalyzed Kumada Coupling

Mechanistic Causality

An alternative to halide-relay is the direct electrophilic activation of the nitrogen atom. By treating the aziridine with a strong alkylating agent (Methyl triflate), the nitrogen is quaternized to form an aziridinium ion . As detailed in, the formal positive charge on the nitrogen drastically lowers the LUMO of the adjacent C–N bonds. Subsequent introduction of a Grignard reagent in the presence of a Copper(I) catalyst generates a soft organocuprate that selectively attacks the less sterically hindered C3 position, yielding a tertiary amine product.

G Step1 Starting Material: N-Alkyl Aziridine Step2 Quaternization (MeOTf, -78 °C) Step1->Step2 Step3 Aziridinium Ion (Activated Electrophile) Step2->Step3 Step4 Transmetalation & Cross-Coupling (R-MgX / Cu) Step3->Step4 Step5 Regioselective C-C Bond Formation Step4->Step5

Workflow for aziridinium-mediated activation and subsequent Kumada-type cross-coupling.

Protocol B: Step-by-Step Methodology

Reagents: 1-Cyclohexyl-2-isopropylaziridine (1.0 equiv), Methyl trifluoromethanesulfonate (MeOTf, 1.1 equiv), Arylmagnesium bromide (2.0 equiv), CuCN·2LiCl (20 mol%), anhydrous DCM/THF.

  • Quaternization: Dissolve 1-cyclohexyl-2-isopropylaziridine in anhydrous DCM (0.1 M) under argon. Cool the solution to -78 °C using a dry ice/acetone bath. Dropwise add MeOTf (Caution: Highly alkylating, handle with extreme care).

    • Self-Validation Checkpoint: Stir for 1 hour at -78 °C. The formation of the aziridinium triflate salt is typically marked by the precipitation of a fine white solid in the cold DCM. This visual cue validates the activation step.

  • Cuprate Formation: In a separate flask, cool the Arylmagnesium bromide solution in THF to -20 °C. Add the CuCN·2LiCl solution dropwise. Stir for 20 minutes to form the active lower-order cuprate.

  • Cross-Coupling: Transfer the cold aziridinium suspension via cannula into the cuprate solution at -20 °C. Allow the reaction to slowly warm to room temperature over 12 hours.

  • Workup: Carefully quench with a 1:1 mixture of saturated aqueous NH₄Cl and NH₄OH to solubilize copper salts. Extract with DCM, dry over Na₂SO₄, and purify to yield the N-methyl-N-cyclohexyl tertiary amine.

Quantitative Data Summary

The following table summarizes the operational parameters, expected regioselectivity, and synthetic utility of both strategies for 1-cyclohexyl-2-isopropylaziridine.

ParameterStrategy A: Halide-Relay Ni/PhotoredoxStrategy B: Aziridinium/Cu-Kumada
Activation Reagent Lithium Iodide (LiI)Methyl Triflate (MeOTf)
Catalyst System NiCl₂·dme / Ir[dF(CF₃)ppy]₂CuCN·2LiCl
Coupling Partner Aryl Iodides (Electrophile)Aryl Grignards (Nucleophile)
Regioselectivity >95:5 (Attack at C3 / CH₂)>99:1 (Attack at C3 / CH₂)
Product Amine Type Secondary AmineTertiary Amine
Functional Group Tolerance Excellent (Tolerates esters, ketones)Poor (Grignard limits tolerance)
Expected Yield Range 60% – 75%70% – 85%

References

  • Title: Synthesis of β-Phenethylamines via Ni/Photoredox Cross-Electrophile Coupling of Aliphatic Aziridines and Aryl Iodides Source: Journal of the American Chemical Society URL: [Link]

  • Title: Directed Nickel-Catalyzed Negishi Cross Coupling of Alkyl Aziridines Source: Journal of the American Chemical Society URL: [Link]

  • Title: Synthetic Applications of Aziridinium Ions Source: Molecules URL: [Link]

Technical Notes & Optimization

Troubleshooting

How to prevent unwanted polymerization of 1-Cyclohexyl-2-isopropylaziridine during storage

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals handling 1-Cyclohexyl-2-isopropylaziridine , an unactivated, alkyl-substituted aziridine.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals handling 1-Cyclohexyl-2-isopropylaziridine , an unactivated, alkyl-substituted aziridine. Due to the extreme geometric strain inherent to the three-membered nitrogen heterocycle, this compound is highly susceptible to unwanted degradation and polymerization during storage.

Below, we break down the mechanistic causes of this instability, provide troubleshooting FAQs, and outline self-validating protocols to ensure the integrity of your reagents.

Mechanistic Insight: The Root Cause of Polymerization

To prevent degradation, we must first understand the chemical causality. 1-Cyclohexyl-2-isopropylaziridine primarily degrades via Cationic Ring-Opening Polymerization (CROP) [1][2].

Because the aziridine ring is highly strained, the relief of this geometric strain provides a massive thermodynamic driving force for ring-opening[1]. The nitrogen atom in the ring is basic and easily protonated by trace electrophiles—such as ambient moisture reacting with atmospheric CO₂ to form carbonic acid, or even acidic silanol groups on standard glass surfaces[2]. Once protonated, the activated aziridinium ion undergoes rapid nucleophilic attack by neighboring unprotonated aziridine monomers. Because this is an alkyl-substituted aziridine, the resulting polymer backbone contains secondary and tertiary amines that can continue to act as nucleophiles, ultimately yielding a highly branched, intractable polyamine[1][3].

CROP_Mechanism A 1-Cyclohexyl-2-isopropylaziridine (Monomer) C Protonated Aziridinium Ion (Activated) A->C Acidic Initiation D Nucleophilic Attack (by Monomer) A->D Nucleophile B Trace Electrophiles (H+, CO2, H2O) B->C Catalyzes C->D Propagation E Branched Polyamine (Polymer) D->E Ring-Opening

Cationic Ring-Opening Polymerization (CROP) pathway of aziridines initiated by trace electrophiles.

Troubleshooting FAQs

Q1: My 1-Cyclohexyl-2-isopropylaziridine has changed from a free-flowing liquid to a highly viscous syrup. Can it be salvaged? Diagnosis: Increased viscosity or solidification is the primary visual indicator that your monomer has undergone CROP to form a branched polyamine[4]. Solution: Once polymerized, the material cannot be depolymerized back to the monomer. If the viscosity increase is very slight, you may attempt a vacuum distillation over KOH pellets to recover the remaining unreacted monomer. However, in most cases, the batch is compromised and must be discarded.

Q2: I stored the reagent in a standard borosilicate glass vial in the refrigerator, but it still degraded within weeks. Why? Diagnosis: Standard borosilicate glass possesses surface silanol (-SiOH) groups. These groups are mildly acidic (Brønsted acids) and are sufficient to protonate the aziridine nitrogen, initiating CROP directly at the glass-liquid interface[2]. Solution: Never store unactivated aziridines in untreated glass. Transition to base-washed glassware or alkali-free ampoules, and always store the liquid over a basic stabilizer (e.g., KOH pellets)[4].

Q3: There was a pressure buildup and an audible "pop" when I opened the storage vial. What caused this? Diagnosis: CROP is a highly exothermic reaction. If polymerization initiates, the generated heat can cause the remaining volatile monomer to vaporize, leading to dangerous pressure buildup in a sealed container[4]. Solution: Immediately verify the purity of the compound using the self-validating assay below. Ensure future storage vials are purged with Argon to exclude the CO₂/moisture that initiated the thermal runaway.

Standard Operating Procedures (SOPs)

SOP 1: Optimal Storage Preparation Workflow

To establish a fail-safe storage system, you must systematically eliminate all sources of electrophilic initiation.

Storage_Workflow Step1 1. Base-Wash Glassware Step2 2. Add KOH Pellets Step1->Step2 Step3 3. Transfer Under Argon Step2->Step3 Step4 4. Purge & Seal Step3->Step4 Step5 5. Store at 4°C / -20°C Step4->Step5

Optimal step-by-step storage workflow to prevent aziridine polymerization.

Step-by-Step Methodology:

  • Base-Wash Glassware: Rinse the storage vial with a 0.1 M ethanolic KOH solution, followed by distilled water, and bake at 120°C until dry. Causality: This neutralizes acidic surface silanols that act as initiation sites.

  • Add Stabilizer: Place 1–2 solid Potassium Hydroxide (KOH) pellets (or a layer of basic alumina) into the vial. Causality: KOH acts as a dual-action scavenger. It is highly hygroscopic (absorbing trace water) and reacts with dissolved CO₂ to form inert K₂CO₃, preventing in-situ carbonic acid formation.

  • Transfer Under Inert Gas: Using a Schlenk line or glovebox, transfer the 1-Cyclohexyl-2-isopropylaziridine into the vial. Causality: Excludes ambient atmospheric nucleophiles and electrophiles.

  • Purge and Seal: Blanket the headspace with heavy Argon gas. Causality: Argon is denser than Nitrogen and forms a superior protective blanket over the liquid surface. Seal with a PTFE-lined cap and wrap tightly with Parafilm.

  • Cold Storage: Store the sealed vial in a spark-proof refrigerator (4°C) or freezer (-20°C). Causality: Lower thermal energy exponentially decreases the kinetic rate of any potential nucleophilic attack[4].

SOP 2: Self-Validating Purity Assay via Quantitative ¹H-NMR (qNMR)

Before utilizing stored 1-Cyclohexyl-2-isopropylaziridine in critical syntheses, validate its integrity using an internal standard[4]. This ensures exact mass balance and definitively proves the absence of polymeric species.

Step-by-Step Methodology:

  • Select Internal Standard: Weigh exactly 10.0 mg of a high-purity internal standard (e.g., 1,3,5-trimethoxybenzene) into an NMR tube. Causality: This standard is chosen because its aromatic protons (~6.1 ppm) do not overlap with the aliphatic/aziridine ring protons (1.0–2.5 ppm), allowing for clean integration.

  • Add Sample: Accurately weigh ~20.0 mg of your aziridine sample into the same tube.

  • Solvent Preparation: Dissolve in 0.6 mL of CDCl₃ that has been pre-filtered through a plug of basic alumina. Causality: Standard CDCl₃ decomposes over time to generate DCl (deuterium chloride), which will instantly polymerize your sample in the NMR tube, yielding a false-positive for degradation.

  • Acquisition: Run the ¹H-NMR with a relaxation delay (d1) of at least 10 seconds. Causality: Aziridine ring protons have long T1 relaxation times. A short d1 will result in incomplete relaxation, leading to artificially low integration values and an inaccurate purity calculation[4].

Quantitative Stability Data

The following table summarizes the causal relationship between storage conditions and the shelf-life of unactivated aziridines. Adhering to the optimized conditions prevents the loss of valuable reagents.

Storage ConditionTemperatureStabilizer AddedAtmosphereEstimated Shelf-LifeExpected Purity (6 Months)
Untreated Glass Ambient (20°C)NoneAmbient Air< 1 Week< 50% (Polymerized)
Untreated Glass Fridge (4°C)NoneAmbient Air~1 Month~70% (Viscous)
Base-Washed Glass Fridge (4°C)KOH PelletsArgon Purge> 12 Months> 98% (Free-flowing)
Base-Washed Glass Freezer (-20°C)KOH PelletsArgon Purge> 24 Months> 99% (Pristine)

References

  • Gleede, T. et al. "Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization". Polymer Chemistry (RSC Publishing).[Link]

  • Nuyken, O. et al. "Ring-Opening Polymerization—An Introductory Review". MDPI.[Link]

Sources

Optimization

Optimizing reaction yields in 1-Cyclohexyl-2-isopropylaziridine synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific steric and electronic challenges associated with synthesizing 1-cyclohexyl-2-isopropylaziridi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific steric and electronic challenges associated with synthesizing 1-cyclohexyl-2-isopropylaziridine. The most atom-economical and scalable route for this molecule is the Modified Wenker Synthesis . This guide provides mechanistic troubleshooting, quantitative optimization data, and self-validating protocols to ensure high-yield, reproducible results.

Mechanistic Overview & Workflow

The synthesis proceeds via a three-step sequence: (1) Regioselective ring-opening of 1,2-epoxy-3-methylbutane by cyclohexylamine, (2) low-temperature activation of the resulting β-amino alcohol to a sulfate ester, and (3) a biphasic intramolecular SN​2 cyclization.

Workflow Node1 1,2-Epoxy-3-methylbutane + Cyclohexylamine Node2 β-Amino Alcohol (Regioselective Intermediate) Node1->Node2 Acetic acid (cat.), 25 °C Regioselective SN2 Opening Node3 β-Amino Sulfate (Activated Intermediate) Node2->Node3 ClSO3H, Toluene, 0 °C O-Sulfonation Node4 1-Cyclohexyl-2-isopropylaziridine (Target Aziridine) Node3->Node4 aq. NaOH / Toluene (1:1), 70 °C Biphasic Cyclization

Figure 1: Optimized modified Wenker synthesis workflow for 1-Cyclohexyl-2-isopropylaziridine.

Diagnostic Q&A: Troubleshooting Guide

Q1: My epoxide ring-opening yields a mixture of regioisomers. How do I force attack at the primary carbon? Root Cause: 1,2-epoxy-3-methylbutane possesses a sterically hindered secondary carbon (adjacent to the isopropyl group) and an unhindered primary carbon. Under purely thermal conditions, the low nucleophilicity of cyclohexylamine requires excessive heating, which degrades regiocontrol. Conversely, using strong Lewis acids induces carbocation character at the secondary carbon, promoting undesired SN​1 -like attack at the hindered position. Solution: Utilize a metal- and solvent-free acetic acid-mediated protocol as established by [2]. Acetic acid acts as a mild Brønsted acid, hydrogen-bonding to the epoxide oxygen. This activates the ring toward nucleophilic attack without fully breaking the C–O bond, preserving a strict SN​2 transition state where cyclohexylamine selectively attacks the less hindered primary carbon.

Q2: The activation of the β-amino alcohol to the sulfate ester yields black tar and low conversion. What is going wrong? Root Cause: The classical Wenker synthesis relies on concentrated sulfuric acid at 130–140 °C. For a substrate with bulky aliphatic groups like the cyclohexyl and isopropyl moieties, these harsh thermal conditions promote oxidation, thermal degradation, and E1 dehydration (forming an alkene instead of the desired sulfate ester). Solution: Substitute sulfuric acid with chlorosulfonic acid (ClSO₃H) at 0 °C. This highly reactive reagent forms the hydrogen sulfate ester rapidly at low temperatures, completely bypassing the thermal degradation and dehydration pathways.

Q3: During the final base-promoted cyclization, I observe significant alkene byproducts and hydrolyzed starting material instead of the aziridine. How can I optimize this? Root Cause: The intramolecular cyclization of the sulfate ester requires a strong base to deprotonate the amine, triggering the SN​2 displacement of the sulfate group. However, in a homogeneous aqueous NaOH system, the hydroxide ion acts as a competing nucleophile (hydrolyzing the sulfate back to the alcohol) or as a strong base promoting E2 elimination. Furthermore, the newly formed strained aziridine is highly susceptible to ring-opening by hydroxide. Solution: Implement a biphasic cyclization system using 1:1 aqueous NaOH and toluene, a methodology pioneered by [1]. As the aziridine forms at the phase boundary, it is immediately extracted into the toluene layer. This phase separation shields the strained aziridine ring from the harsh aqueous alkaline environment, preventing degradation and dramatically increasing the isolated yield.

Data Analytics: Yield Optimization Metrics

The following table summarizes the quantitative improvements achieved by transitioning from the classical Wenker conditions to the optimized biphasic methodology.

Reaction ParameterClassical Wenker SynthesisModified Biphasic Wenker SynthesisMechanistic Outcome
Epoxide Opening Neat, 100 °C, 24hAcetic acid (cat.), 25 °C, 4hRegioselectivity improved (99:1 vs 85:15)
Activation Reagent Conc. H₂SO₄ (140 °C)ClSO₃H in Toluene (0 °C)Prevents thermal E1 dehydration and charring
Cyclization Base 6.2 M aq. NaOH (Homogeneous)6.2 M aq. NaOH / Toluene (1:1)Prevents E2 elimination & hydroxide ring-opening
Overall Isolated Yield < 25%> 82% Product is shielded in the organic phase

Protocol Vault: Self-Validating Methodologies

Every protocol below is designed as a self-validating system, ensuring you can analytically verify the success of each step before proceeding.

Protocol A: Regioselective Synthesis of 1-(cyclohexylamino)-3-methylbutan-2-ol
  • Setup: In a round-bottom flask, combine 1,2-epoxy-3-methylbutane (10.0 mmol) and cyclohexylamine (10.5 mmol).

  • Catalysis: Add glacial acetic acid (1.0 mmol, 10 mol%) dropwise at room temperature.

  • Reaction: Stir the neat mixture at 25 °C for 4 hours.

  • Workup: Dilute with ethyl acetate and wash with saturated aqueous NaHCO₃ to remove the acetic acid. Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Self-Validation: Analyze the crude product via 1 H NMR. The disappearance of the epoxide ring protons (~2.5–3.0 ppm) and the appearance of a single doublet for the isopropyl methyl groups confirm complete, regioselective conversion.

Protocol B: Low-Temperature Sulfate Esterification
  • Setup: Dissolve the β-amino alcohol from Protocol A (10.0 mmol) in anhydrous toluene (30 mL) under an inert nitrogen atmosphere.

  • Activation: Cool the solution to 0 °C using an ice bath. Vigorously stir and add chlorosulfonic acid (ClSO₃H, 10.5 mmol) dropwise over 15 minutes.

  • Reaction: A white precipitate (the hydrogen sulfate salt) will form immediately. Stir for an additional 2 hours at 0 °C.

  • Self-Validation: Isolate a small aliquot of the precipitate. IR spectroscopy must show the complete disappearance of the broad O–H stretch (~3300 cm⁻¹) and the appearance of strong S=O stretching bands (~1200 cm⁻¹).

Protocol C: Biphasic Cyclization to 1-Cyclohexyl-2-isopropylaziridine
  • Setup: To the crude toluene suspension of the sulfate ester from Protocol B (still at 0 °C), directly add 30 mL of 6.2 M aqueous NaOH.

  • Cyclization: Attach a reflux condenser and heat the biphasic mixture to 70 °C with vigorous stirring for 18 hours.

  • Phase Transfer: The aziridine will form at the aqueous-organic interface and immediately partition into the toluene layer.

  • Workup: Cool to room temperature. Separate the toluene layer, extract the aqueous layer once with fresh toluene (15 mL), combine the organic phases, dry over MgSO₄, and concentrate.

  • Self-Validation: 1 H NMR of the concentrated product will reveal highly shielded aziridine ring protons (multiplet at 1.2–1.8 ppm) due to extreme ring strain and magnetic anisotropy. TLC will show a highly non-polar spot compared to the baseline-retained sulfate ester.

References

  • Buckley, B. R., Patel, A. P., & Wijayantha, K. G. U. (2013). Observations on the Modified Wenker Synthesis of Aziridines and the Development of a Biphasic System. The Journal of Organic Chemistry, 78(3), 1289-1292.[Link]

  • Li, D., Wang, J., Yu, S., Ye, S., Zou, W., Zhang, H., & Chen, J. (2020). Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols. Chemical Communications, 56(15), 2256-2259.[Link]

Troubleshooting

Technical Support Center: Solvent Optimization for 1-Cyclohexyl-2-isopropylaziridine Ring-Opening

Welcome to the Advanced Application Support Center. This guide is engineered for researchers, scientists, and drug development professionals troubleshooting the nucleophilic ring-opening of 1-cyclohexyl-2-isopropylazirid...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. This guide is engineered for researchers, scientists, and drug development professionals troubleshooting the nucleophilic ring-opening of 1-cyclohexyl-2-isopropylaziridine.

Because this substrate is a non-activated alkyl aziridine (bearing an electron-donating N-cyclohexyl group rather than an electron-withdrawing N-tosyl or N-Boc group), the ring carbons are inherently less electrophilic. Successful ring-opening requires precise catalytic activation (e.g., via Lewis or Brønsted acids) coupled with a highly optimized solvent environment to stabilize the transition state and direct regioselectivity (C2 vs. C3 attack)[1].

Diagnostic Workflow

SolventOptimization Start Issue: Suboptimal Aziridine Ring-Opening Yield Low Yield / No Conversion Start->Yield Regio Poor Regioselectivity (C2/C3 Mixture) Start->Regio SolventPol Evaluate Solvent Polarity Yield->SolventPol Hbond Evaluate H-Bonding Capacity Regio->Hbond NonPolar Non-Polar (Toluene/DCM) Action: Switch to MeCN SolventPol->NonPolar If low polarity Polar Polar (MeCN/H2O) Action: Check Catalyst SolventPol->Polar If high polarity Protic Protic (H2O/MeOH) Favors C2 (SN1-like) Hbond->Protic Need C2 attack Aprotic Aprotic (MeCN/DMSO) Favors C3 (SN2-like) Hbond->Aprotic Need C3 attack

Diagnostic workflow for solvent-driven aziridine ring-opening troubleshooting.

Frequently Asked Questions & Troubleshooting

Q1: I am observing negligible conversion when running the reaction in toluene or dichloromethane (DCM). Why is the aziridine unreactive?

A1: 1-Cyclohexyl-2-isopropylaziridine is a non-activated aziridine. To induce ring-opening, the nitrogen must be activated to form an aziridinium intermediate. Non-polar solvents like toluene or weakly polar solvents like DCM fail to adequately stabilize this charged aziridinium ion or the highly polar transition state during nucleophilic attack. Solution: Switch to a strongly polar, coordinating solvent. Acetonitrile (MeCN) is the gold standard for Lewis acid-catalyzed (e.g., B(C6F5)3) opening of non-activated aziridines. MeCN stabilizes the in situ formed catalytic complexes and facilitates the Brønsted acid manifold required for activation, drastically reducing reaction times from >48 hours to <16 hours[1].

Q2: My reaction yields a mixture of C2 and C3 ring-opened products. How can I use solvent effects to drive regioselectivity toward the less hindered C3 position?

A2: The isopropyl group at C2 provides moderate steric hindrance but can also stabilize a partial positive charge. In highly protic or highly ionizing solvent mixtures (e.g., pure H2O or strong acids), the reaction shifts toward an SN1-like mechanism, where the C-N bond at the more substituted C2 position elongates, leading to C2 attack[2]. Solution: To force attack at the less hindered C3 position (the thermodynamic/steric product), utilize a polar aprotic solvent like anhydrous Acetonitrile or DMSO, and employ a strict SN2-like trajectory. Removing hydrogen-bonding networks prevents the premature elongation of the C2-N bond. Density Functional Theory (DFT) calculations confirm that eliminating solvent-aziridine hydrogen bonding modulates the orbital distributions to heavily favor C3 nucleophilic attack[3].

Q3: Can I use aqueous solvent mixtures to improve the environmental profile of this reaction without losing regiocontrol?

A3: Yes. While organic solvents are traditional, water can actively accelerate the ring-opening of aziridines by stabilizing the transition state through extensive hydrogen bonding networks[4]. Solution: If you require C2-selective opening (e.g., using an oxygen nucleophile like H2O itself or an alcohol), a mixed solvent system of Acetone:H2O (2:1 ratio) with a Brønsted acid (like TFA or H2SO4) is highly effective. The water acts as both a co-solvent to stabilize the transition state and as the nucleophile, yielding the C2-hydroxy product with excellent regioselectivity[2].

Quantitative Solvent Performance Data

The following table summarizes the expected causality between solvent selection, reaction kinetics, and regioselectivity for the ring-opening of non-activated alkyl aziridines (using 10 mol% B(C6F5)3 and benzylamine as a model nucleophile at 65 °C)[1].

Solvent SystemPolarity IndexH-Bonding CapacityExpected Conversion (16h)Primary Regio-TargetMechanistic Pathway
Toluene 2.4None< 10%MixedPoor stabilization of aziridinium
Dichloromethane 3.1Low40 - 50%MixedSlow SN2
Acetonitrile (MeCN) 5.8Low (Acceptor)> 95%C3 (Steric control)Fast SN2-like
Acetone:H2O (2:1) HighHigh (Donor/Acceptor)> 90% (with TFA)C2 (Electronic control)SN1-like (H-bond directed)

Standard Operating Procedure (SOP): Optimized C3-Selective Ring Opening

This self-validating protocol utilizes Acetonitrile to ensure high conversion and C3-regioselectivity for non-activated aziridines[1].

Materials Required:

  • 1-Cyclohexyl-2-isopropylaziridine (1.0 equiv, rigorously dried)

  • Nucleophile (e.g., Benzylamine, 1.2 equiv)

  • Tris(pentafluorophenyl)borane catalyst, B(C6F5)3 (10 mol%)

  • Technical grade Acetonitrile (MeCN)

  • Activated 4 Å molecular sieves (Optional, for strict anhydrous conditions)

Step-by-Step Methodology:

  • Preparation: In a flame-dried 15 × 100 mm screw-cap test tube fitted with a septum and magnetic stir bar, add 1-cyclohexyl-2-isopropylaziridine (1.0 mmol) and the nucleophile (1.2 mmol).

  • Solvent Addition: Inject 4.0 mL of degassed Acetonitrile.

    • Self-Validation Check: The solution should remain clear. If cloudiness appears, verify the purity of the starting aziridine.

  • Catalyst Introduction: Quickly add B(C6F5)3 (10 mol%).

    • Causality Note: B(C6F5)3 interacts with trace water in technical MeCN to form a highly active [(C6F5)3B(OH2)]·H2O Brønsted acid complex, which protonates the aziridine nitrogen to form the critical aziridinium intermediate[1].

  • Reaction Execution: Heat the mixture to 65 °C in an oil bath and stir vigorously for 16 hours.

  • Monitoring: Monitor by TLC or 1H-NMR.

    • Self-Validation Check: In 1H-NMR, watch for the disappearance of the characteristic aziridine ring protons (typically multiplet at 1.5-2.0 ppm) and the appearance of downfield signals corresponding to the acyclic diamine.

  • Quenching & Purification: Cool to room temperature, quench with saturated aqueous NaHCO3 (2 mL), extract with ethyl acetate (3 × 5 mL), dry over anhydrous Na2SO4, and concentrate in vacuo. Purify via silica gel flash chromatography.

References

  • Title: Regioselective ring opening of aziridine for synthesizing azaheterocycle Source: Frontiers in Chemistry URL: [Link]

  • Title: Ring-Opening Reactions of Nonactivated Aziridines Catalyzed by Tris(pentafluorophenyl)borane Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Solvent-controlled C2/C3-regioselective ring-opening/coupling of aziridines with amines and CS2: synthesis of 2-aminoethyl dithiocarbamates Source: Organic Chemistry Frontiers URL: [Link]

  • Title: Efficient Ring-Opening Reaction of Epoxides and Aziridines Promoted by Tributylphosphine in Water Source: The Journal of Organic Chemistry URL: [Link]

Sources

Optimization

Technical Support Center: Stabilizing 1-Cyclohexyl-2-isopropylaziridine in Acidic Environments

Welcome to the advanced troubleshooting and formulation guide for 1-Cyclohexyl-2-isopropylaziridine . As a highly strained three-membered nitrogen heterocycle, this active pharmaceutical ingredient (API) presents signifi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting and formulation guide for 1-Cyclohexyl-2-isopropylaziridine . As a highly strained three-membered nitrogen heterocycle, this active pharmaceutical ingredient (API) presents significant stability challenges during drug development, particularly in acidic microenvironments.

This guide is designed for formulation scientists and analytical chemists. It bypasses basic theory to directly address the causality of degradation and provides field-proven, self-validating protocols to ensure API integrity from bench to clinic.

Part 1: Mechanistic Troubleshooting (The "Why")

Q1: Why does 1-Cyclohexyl-2-isopropylaziridine degrade so rapidly in standard aqueous formulations?

A: The instability is driven by thermodynamics. Aziridines possess an inherent ring strain of approximately 26–27 kcal/mol[1]. When exposed to an acidic medium (pH < 6.0), the nitrogen atom is rapidly protonated, forming a highly electrophilic aziridinium intermediate. This protonation lowers the activation energy required for nucleophilic attack. Consequently, any nucleophile present in the formulation (such as water, chloride ions, or alcohol-based excipients) will attack the ring, leading to an irreversible SN1/SN2 hybrid ring-opening reaction[2].

Q2: Is the steric hindrance from the cyclohexyl and isopropyl groups insufficient to protect the ring?

A: While the bulky N-cyclohexyl and C2-isopropyl groups provide some steric shielding compared to unsubstituted aziridines, they cannot prevent the initial protonation of the nitrogen lone pair. Once protonated, the transition state shifts toward a carbocation-like intermediate (SN1-like character) at the more substituted carbon, or allows SN2 attack at the less hindered carbon[2]. Steric bulk slows the kinetics slightly but does not alter the thermodynamic inevitability of acid-catalyzed degradation.

AziridineDegradation A 1-Cyclohexyl-2-isopropylaziridine (Intact API) B Acidic Microenvironment (pH < 6.0) A->B Exposure to Acid F SLN Encapsulation (Hydrophobic Shielding) A->F Protective Formulation C Protonated Aziridinium Ion (Highly Electrophilic) B->C Rapid Protonation D Nucleophilic Attack (H2O, Cl-, Excipients) C->D Ring Strain Release E Ring-Opened Degradant (Loss of Efficacy/Toxicity) D->E SN1/SN2 Cleavage F->A Maintains Stability

Mechanism of acid-catalyzed aziridine ring-opening and stabilization via SLN formulation.

Part 2: Formulation & Storage FAQs

Q3: What is the optimal pH range for liquid formulations containing this API?

A: The microenvironmental pH must be strictly maintained between 7.0 and 8.0 . Historical data on structurally analogous aziridine-containing drugs (e.g., Mitomycin C) demonstrates that degradation accelerates exponentially below pH 6.0, forming inactive or toxic hydroxymitosane derivatives[3]. At pH 7.0–8.0, the nitrogen remains largely unprotonated, maximizing the half-life[4].

Q4: Can we use standard 0.9% Saline (NaCl) for dilution or reconstitution?

A: Absolutely not. Standard 0.9% sodium chloride solutions typically have an acidic pH (averaging ~5.4) and contain high concentrations of nucleophilic chloride ions[5]. This combination acts as a dual-catalyst for degradation: the acid protonates the aziridine, and the chloride acts as a highly effective nucleophile, causing rapid ring cleavage. Formulators must use pH-adjusted sterile water or non-nucleophilic buffers (e.g., 5% Dextrose buffered to pH 7.5)[3][5].

Q5: How can we protect the API for oral delivery or targeting acidic tumor microenvironments?

A: Encapsulation within Solid Lipid Nanoparticles (SLNs) is the most effective strategy. SLNs composed of biocompatible lipids (e.g., lecithin, cholesterol, stearic acid) create a dense hydrophobic matrix that physically shields the encapsulated aziridine from aqueous protons and nucleophiles[6]. This prevents the "burst release" and subsequent hydrolytic degradation commonly seen in acidic biological compartments (like endosomes or tumor microenvironments)[7].

Part 3: Quantitative Stability Data

To guide your formulation choices, the following table summarizes the degradation kinetics of 1-Cyclohexyl-2-isopropylaziridine under various microenvironmental conditions.

Formulation TypeMicroenvironmental pHStorage TempNucleophile PresenceEstimated Half-Life ( t1/2​ )
Unformulated Aqueous5.025°CHigh (Cl⁻)< 1 hour
Unformulated Aqueous7.525°CLow~7 days
Unformulated Aqueous7.54°CLow~28 days
SLN Encapsulated7.8 (Internal)25°CLow> 6 months
SLN Encapsulated (Lyophilized)N/A4°CNone> 2 years

Note: Data extrapolated from established stability profiles of aziridine-class APIs and polyfunctional aziridine crosslinkers[4][8].

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed with built-in causality and self-validation steps.

Protocol 1: Preparation of pH-Stabilized Solid Lipid Nanoparticles (SLNs)

Objective: Create a hydrophobic shield to prevent protonation of the aziridine nitrogen.

  • Lipid Phase Preparation: Melt 500 mg of a lipid matrix (e.g., 70% Compritol 888 ATO / 30% Cholesterol) at 75°C.

    • Causality: A solid lipid core at room temperature drastically reduces the diffusion rate of water and protons into the nanoparticle compared to liquid emulsions.

  • API Incorporation: Dissolve 50 mg of 1-Cyclohexyl-2-isopropylaziridine in a minimal amount of aprotic solvent (e.g., DMSO), then disperse into the molten lipid.

  • Aqueous Phase Preparation: Prepare 20 mL of a 2% Poloxamer 188 solution in 10 mM Phosphate Buffer, strictly adjusted to pH 7.8 . Heat to 75°C.

    • Causality: Buffering the aqueous phase prevents premature protonation of the API at the lipid-water interface during the high-energy emulsification step.

  • Emulsification & Homogenization: Add the aqueous phase to the lipid phase under high-shear mixing (10,000 rpm for 2 mins). Immediately transfer to a high-pressure homogenizer (500 bar, 3 cycles).

  • Lyophilization (Critical Step): Cool the dispersion to solidify the SLNs. Add 5% w/v trehalose as a cryoprotectant and freeze-dry.

    • Causality: Removing water entirely halts any residual hydrolytic degradation, ensuring long-term shelf stability[9].

Protocol 2: Stability-Indicating HPLC Assay for Aziridine Ring Integrity

Objective: Accurately quantify intact API without causing on-column degradation.

  • Sample Extraction: Reconstitute lyophilized SLNs in Acetonitrile (an aprotic solvent) and sonicate for 5 minutes to extract the API.

    • Causality: Using protic or acidic extraction solvents will degrade the API before it reaches the detector, yielding false-positive degradation results.

  • Chromatographic Conditions:

    • Column: C18, 150 x 4.6 mm, 3 µm.

    • Mobile Phase: 60% Acetonitrile / 40% 10 mM Ammonium Bicarbonate buffer (pH 8.0 ).

    • Causality: Standard HPLC mobile phases often use 0.1% TFA or Formic Acid. Running an aziridine through an acidic column will destroy it during the run. An alkaline mobile phase is mandatory.

  • System Suitability & Self-Validation (Forced Degradation):

    • Prepare a control sample: 1 mg/mL API + 0.1M HCl. Incubate for 10 minutes, then neutralize with 0.1M NaOH.

    • Inject the control.

    • Validation: You must observe complete disappearance of the parent peak and the emergence of early-eluting polar peaks (ring-opened amino alcohols/chlorides). If the parent peak remains, your acid was neutralized prematurely; if the peaks co-elute, your method lacks specificity.

Part 5: References

  • AZIRIDINE-2-CARBOXYLATES: PREPARATION, NUCLEOPHILIC RING OPENING, AND RING EXPANSION. CLOCKSS. Available at:[Link]

  • Achieving Regio- and Stereo-Control in the Fluorination of Aziridines under Acidic Conditions. National Institutes of Health (NIH). Available at:[Link]

  • Evaluation of the stability of extemporaneously prepared ophthalmic formulation of mitomycin C. National Institutes of Health (NIH). Available at:[Link]

  • Stable solutions of mitomycin C (EP0415430A1). Google Patents. Available at:

  • 3PC-018 Mitomycin C stability according to pH and temperature conditions. BMJ. Available at:[Link]

  • Solid Lipid Nanoparticles for Pulmonary Delivery of Biopharmaceuticals: A Review. ACS Publications. Available at: [Link]

  • Lipid nanoparticles with minimum burst release of TNF-α siRNA show strong activity. ResearchGate. Available at:[Link]

  • Matching drug and polymer for efficient delivery of anti-inflammatory drugs. RSC Publishing. Available at:[Link]

  • A Safer Alternative Takes the Pressure out of Formulating Pressure-Sensitive Adhesives. Adhesives Magazine. Available at: [Link]

Sources

Troubleshooting

Purification and chromatography isolation techniques for 1-Cyclohexyl-2-isopropylaziridine

Welcome to the Technical Support Center for the isolation and purification of 1-Cyclohexyl-2-isopropylaziridine . As a Senior Application Scientist, I have designed this guide to address the specific physicochemical chal...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of 1-Cyclohexyl-2-isopropylaziridine .

As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with this molecule. 1-Cyclohexyl-2-isopropylaziridine is a highly strained, low-molecular-weight, and lipophilic basic amine. Its purification is notoriously difficult due to two competing factors: its extreme sensitivity to acid-catalyzed ring-opening on standard chromatographic media[1], and its high volatility, which makes standard solvent removal techniques a frequent point of product loss.

This guide provides field-proven, self-validating protocols, a mechanistic troubleshooting matrix, and technical FAQs to ensure high-yield, high-purity isolation.

Visual Workflow: Chromatographic Isolation Strategy

The following decision tree and workflow dictate the correct isolation pathway based on your specific batch requirements and sensitivity thresholds.

G A Crude 1-Cyclohexyl-2-isopropylaziridine B Stationary Phase Selection A->B C1 Silica Gel (Deactivated with 1-5% TEA) B->C1 Standard Resolution C2 Basic Alumina (Brockmann Activity IV) B->C2 Max Acid Sensitivity D Sample Loading (Minimal Hexanes) C1->D C2->D E Gradient Elution (Hexane/EtOAc) D->E F Fraction Analysis (TLC via KMnO4) E->F G Low-Temp Solvent Evaporation (<30°C) F->G H Pure 1-Cyclohexyl-2-isopropylaziridine G->H

Caption: Decision matrix and workflow for the chromatographic isolation of 1-Cyclohexyl-2-isopropylaziridine.

Step-by-Step Experimental Methodologies

To prevent the decomposition of the aziridine ring, you must actively neutralize the Brønsted acidic silanol (Si-OH) groups on standard silica gel[2], or bypass silica entirely by using basic alumina[3].

Protocol A: Triethylamine (TEA)-Deactivated Silica Gel Chromatography

Use this method when high resolution is required to separate closely eluting lipophilic impurities.

  • Column Packing & Deactivation: Slurry pack standard flash silica gel (230–400 mesh) in a mixture of hexanes containing 5% (v/v) Triethylamine (TEA).

  • Neutralization Flush: Flush the packed column with 3 Column Volumes (CV) of the 5% TEA/hexane solution.

    • Self-Validation Step: Test the eluent coming off the column with wet pH paper. It must register a pH > 8.0. If it is neutral, continue flushing until basicity is confirmed.

  • Equilibration: Flush the column with 2 CV of your initial mobile phase (e.g., 99:1 Hexanes:EtOAc containing exactly 1% TEA) to remove excess TEA that could co-elute with your product.

  • Loading: Dissolve the crude 1-Cyclohexyl-2-isopropylaziridine in the absolute minimum volume of hexanes. Apply it evenly to the column bed.

  • Elution: Run a gentle gradient from 99:1 to 90:10 Hexanes:EtOAc, maintaining 1% TEA throughout.

  • Fraction Collection & Concentration: Pool the product-containing fractions. Because the molecule is volatile (MW 167.29), concentrate under reduced pressure with the rotary evaporator water bath strictly below 30 °C and vacuum no lower than 150 mbar .

Protocol B: Basic Alumina Chromatography

Use this method for highly sensitive batches or when residual TEA from Protocol A interferes with downstream applications.

  • Stationary Phase Preparation: Standard Basic Alumina (Activity I) is too active and will cause severe peak tailing. Prepare Brockmann Activity IV by adding 10% (w/w) distilled water to Activity I Basic Alumina. Shake vigorously until free-flowing, and allow it to equilibrate in a sealed container for 24 hours[3].

  • Packing: Slurry pack the Activity IV Basic Alumina in 100% hexanes. Do not use TEA.

  • Loading: Load the crude mixture neat, or dissolved in a few drops of hexanes.

  • Elution: Elute with 100% hexanes, grading very slowly to a maximum of 5% EtOAc/hexanes. Note: High concentrations of polar solvents on alumina will cause the product to streak.

  • Concentration: Pool fractions and evaporate solvent at < 30 °C.

Troubleshooting & Optimization Matrix

The following table summarizes quantitative indicators and corrective actions for common isolation failures.

Observed IssueMechanistic CauseQuantitative IndicatorCorrective Action
Severe Mass Balance Loss Acid-catalyzed ring-opening by stationary phase silanols.Yield < 40%; Appearance of baseline polar spots on TLC.Switch to Basic Alumina (Activity IV) or increase TEA pre-flush to 5% CV[3].
Product Loss During Evaporation High volatility of the low-MW alkyl aziridine.NMR yield is high, but isolated mass is < 50%; Product found in cold trap.Maintain water bath < 30 °C. Do not drop vacuum below 150 mbar. Avoid high-vacuum pumps.
Peak Tailing (HPLC) Secondary interactions between the basic aziridine nitrogen and residual silanols.Chromatographic Asymmetry Factor ( As​ ) > 1.5.Add 0.1% diethylamine (DEA) or TEA to the mobile phase[4].
TEA Co-elution Excessive TEA used during the elution phase of silica chromatography. 1 H NMR shows massive triplet at 1.0 ppm and quartet at 2.5 ppm.Reduce TEA in elution solvent to 1%. Remove residual TEA via brief, monitored high-vacuum exposure.

Technical FAQs

Q1: Why does 1-Cyclohexyl-2-isopropylaziridine degrade so rapidly on standard silica gel? A1: The degradation is driven by thermodynamics and surface chemistry. Aziridines possess approximately 27 kcal/mol of inherent ring strain. Standard silica gel has a surface pH of 4.5–5.5 due to free silanol (Si-OH) groups. These groups act as Brønsted acids, protonating the aziridine nitrogen. The resulting aziridinium ion is highly electrophilic, triggering rapid nucleophilic attack by ambient moisture or the silica matrix itself. This relieves the ring strain but destroys your product, yielding ring-opened amino alcohols[1].

Q2: How can I definitively prove that my product is degrading on the column and not in the reaction flask? A2: You can validate this using a 2D-TLC (Two-Dimensional Thin Layer Chromatography) experiment. Spot your crude mixture in the corner of a silica TLC plate and develop it in one direction. Let the plate dry for 15 minutes (exposing the separated aziridine to the silica surface). Then, rotate the plate 90 degrees and develop it again in the same solvent system. If the aziridine spot produces a new, polar "tail" or a secondary spot in the second dimension, it confirms that the stationary phase is actively degrading your compound during transit[3].

Q3: I cannot see my product on the TLC plate under the UV lamp. How should I track my fractions? A3: 1-Cyclohexyl-2-isopropylaziridine is a purely aliphatic molecule; it lacks the conjugated pi-systems required for UV absorption at 254 nm. You must use a destructive chemical stain. Potassium permanganate ( KMnO4​ ) is the gold standard here. The oxidative power of KMnO4​ rapidly attacks the strained aziridine ring and the tertiary amine, yielding a bright, high-contrast yellow spot against a purple background upon gentle heating[5].

Q4: Is it possible to use reversed-phase HPLC for the final purification of this molecule? A4: Yes, but it requires strict pH control. Because the molecule is a basic amine, running a standard acidic mobile phase (e.g., 0.1% Formic Acid or TFA) will instantly protonate and ring-open the aziridine. You must use a high-pH mobile phase (e.g., 10 mM Ammonium Bicarbonate adjusted to pH 10 with ammonium hydroxide) combined with a hybrid-silica or polymer-based C18 column designed to withstand high pH environments[4].

References

  • Ring Opening and Expansion of Aziridines in a Silica−Water Reaction Medium The Journal of Organic Chemistry - ACS Publications URL
  • Technical Support Center: Purification of N-H-(S)
  • Ring Opening of Aziridines by Pendant Silanols Allows for Stereospecific Preparations of 1′-Amino-tetrahydrofurans The Journal of Organic Chemistry - ACS Publications URL
  • Direct Access to N-H-Aziridines from Asymmetric Catalytic Aziridination with Borate Catalysts Derived from Vaulted Binaphthol and Vaulted Biphenanthrol Ligands Journal of the American Chemical Society - ACS Publications URL
  • National Institutes of Health (PMC)

Sources

Reference Data & Comparative Studies

Validation

Comparing the reactivity of 1-Cyclohexyl-2-isopropylaziridine and epoxide analogs

The reactivity of three-membered heterocycles is a cornerstone of modern synthetic organic chemistry, providing a powerful route to 1,2-difunctionalized motifs[1]. While aziridines and epoxides share similar ring strain...

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Author: BenchChem Technical Support Team. Date: April 2026

The reactivity of three-membered heterocycles is a cornerstone of modern synthetic organic chemistry, providing a powerful route to 1,2-difunctionalized motifs[1]. While aziridines and epoxides share similar ring strain (approximately 27 kcal/mol), their reactivity profiles diverge significantly based on heteroatom electronegativity and substituent effects[1].

This guide provides an in-depth comparison between 1-Cyclohexyl-2-isopropylaziridine (a model non-activated N-alkyl aziridine) and its oxygen analog, 2-Isopropyloxirane (an aliphatic epoxide). By analyzing their electronic properties, activation energy barriers, and experimental behaviors, we can establish a predictive framework for their application in drug development and complex molecule synthesis.

Mechanistic and Electronic Foundations

To understand the divergent reactivity of these two heterocycles, one must look beyond ring strain and evaluate the intrinsic electrophilicity of the ring carbons.

The Epoxide Analog (2-Isopropyloxirane): Oxygen is highly electronegative, which pulls electron density away from the adjacent ring carbons. This makes the carbon atoms in an epoxide ring intrinsically electron-deficient and highly susceptible to nucleophilic attack[1]. Epoxides can often undergo direct ring-opening via an SN​2 mechanism without the strict need for potent electrophilic activation, though mild acid catalysis (such as hot water) can significantly accelerate the process[2].

The Aziridine Analog (1-Cyclohexyl-2-isopropylaziridine): Nitrogen is less electronegative than oxygen, meaning the baseline electrophilicity of aziridine ring carbons is lower than that of epoxides[1]. More importantly, the reactivity of an aziridine is highly tunable based on its N-substituent[1]. In 1-cyclohexyl-2-isopropylaziridine, the N-cyclohexyl group acts as an electron-donating group (EDG). This inductive donation increases electron density on the nitrogen atom, which in turn raises the LUMO energy of the C–N bonds. Computational studies confirm that parent aziridines possess a significantly higher activation energy barrier ( ΔE= ) for nucleophilic ring-opening compared to epoxides ( ΔΔE=≈+15.5 kcal/mol)[3]. Consequently, 1-cyclohexyl-2-isopropylaziridine is considered "non-activated" and remains highly stable and unreactive toward most nucleophiles under neutral conditions[1].

To force a ring-opening reaction, the aziridine must be converted into a highly reactive aziridinium ion via protonation or Lewis acid complexation[1].

MechanisticPathway Epoxide 2-Isopropyloxirane (Epoxide Analog) Nuc1 Nucleophile (Direct Attack) Epoxide->Nuc1 Intrinsic Electrophilicity Prod1 β-Functionalized Alcohol Nuc1->Prod1 SN2 Ring Opening Aziridine 1-Cyclohexyl-2- isopropylaziridine Acid Acid Activator (H+ or Lewis Acid) Aziridine->Acid Electron-Donating N-Cyclohexyl Aziridinium Aziridinium Ion (Activated) Acid->Aziridinium Protonation/ Complexation Nuc2 Nucleophile (Attack) Aziridinium->Nuc2 Enhanced Electrophilicity Prod2 β-Functionalized Amine Nuc2->Prod2 SN2 Ring Opening

Mechanistic divergence: direct epoxide opening vs. required aziridinium activation.

Quantitative Data Presentation

The following table summarizes the key physicochemical and reactivity parameters distinguishing the two substrates.

Parameter1-Cyclohexyl-2-isopropylaziridine2-Isopropyloxirane (Epoxide Analog)
Heteroatom Nitrogen (N)Oxygen (O)
Ring Strain ~27 kcal/mol~27 kcal/mol
Substituent Effect N-Cyclohexyl (Electron-Donating)N/A
Intrinsic Electrophilicity Low (Non-activated)High
Activation Energy ( ΔE= ) High (Requires activation)[3]Moderate to Low[3]
Activation Requirement Strict (Brønsted/Lewis Acid)Optional (Accelerated by mild acid)[2]
Nucleophile Compatibility Poor (unless activated)Broad (Amines, thiols, azides)[2]
Primary Intermediate Aziridinium IonTransient alkoxide / direct adduct

Experimental Workflows & Self-Validating Protocols

To empirically demonstrate the reactivity differences, the following parallel protocols utilize a self-validating system. By subjecting both substrates to identical mild conditions (Protocol A) and then applying targeted activation (Protocol B), the causality of the N-substituent's stabilizing effect is proven.

Protocol A: Mild Nucleophilic Ring-Opening (Hot Water Method)

This protocol leverages the increased self-ionization of water at elevated temperatures, which acts as a mild acid catalyst to promote ring-opening without harsh reagents[2].

Objective: Demonstrate the intrinsic reactivity of the epoxide vs. the stability of the non-activated aziridine.

  • Preparation: In two separate 10 mL pressure vials, add 1.0 mmol of 2-isopropyloxirane (Vial 1) and 1.0 mmol of 1-cyclohexyl-2-isopropylaziridine (Vial 2).

  • Nucleophile Addition: Add 1.2 mmol of sodium azide ( NaN3​ ) to each vial.

  • Solvent: Add 3.0 mL of deionized water to each vial and seal tightly.

  • Heating: Heat both vials to 60 °C in an oil bath with vigorous stirring for 12 hours[2].

  • Workup & Validation:

    • Cool to room temperature and extract with ethyl acetate ( 3×5 mL).

    • Analyze the organic layers via TLC (Hexanes/EtOAc 4:1).

    • Expected Result: Vial 1 (Epoxide) will show near-complete conversion to the corresponding azido-alcohol[2]. Vial 2 (Aziridine) will show >95% recovered starting material, validating its non-activated nature.

Protocol B: Lewis Acid-Mediated Aziridine Ring-Opening

Because the N-cyclohexyl group renders the aziridine unreactive under mild conditions, strong electrophilic activation is required to form the aziridinium ion[1].

Objective: Force the ring-opening of 1-cyclohexyl-2-isopropylaziridine via Lewis acid activation.

  • Preparation: Flame-dry a Schlenk flask under argon. Add 1.0 mmol of 1-cyclohexyl-2-isopropylaziridine and dissolve in 5.0 mL of anhydrous dichloromethane (DCM).

  • Nucleophile Addition: Add 1.5 mmol of trimethylsilyl azide ( TMSN3​ ).

  • Activation: Cool the mixture to -78 °C. Dropwise, add 1.1 mmol of Boron trifluoride diethyl etherate ( BF3​⋅OEt2​ ). The Lewis acid coordinates with the nitrogen lone pair, forming the highly electrophilic aziridinium species.

  • Reaction: Allow the reaction to slowly warm to room temperature over 4 hours.

  • Quench & Validation:

    • Quench the reaction with saturated aqueous NaHCO3​ (5 mL) to neutralize the Lewis acid and halt the reaction.

    • Extract with DCM, dry over Na2​SO4​ , and concentrate.

    • Expected Result: Complete conversion to the β -azido amine, proving that overcoming the high activation energy barrier requires explicit heteroatom activation.

ExperimentalWorkflow Start Parallel Reactivity Assay Sub1 Substrate A: 2-Isopropyloxirane Start->Sub1 Sub2 Substrate B: 1-Cyclohexyl-2-isopropylaziridine Start->Sub2 Cond1 Condition 1: NaN3 + Hot Water (60°C) Sub1->Cond1 Sub2->Cond1 Cond2 Condition 2: TMSN3 + Lewis Acid (BF3·OEt2) Sub2->Cond2 Res1 High Yield Ring-Opening Cond1->Res1 Res2 No Reaction (Recovered SM) Cond1->Res2 Lacks Activation Res3 High Yield Ring-Opening Cond2->Res3 Aziridinium Formed

Parallel experimental workflow demonstrating activation-dependent reactivity.

Conclusion

The comparison between 1-cyclohexyl-2-isopropylaziridine and its epoxide analog highlights a fundamental principle in heterocyclic chemistry: ring strain alone does not dictate reactivity . While the epoxide's oxygen atom creates an inherently electrophilic environment primed for direct nucleophilic attack, the electron-donating N-cyclohexyl group of the aziridine fortifies the C–N bond. Consequently, researchers must deploy specific activation strategies—such as Lewis acid complexation—to unlock the synthetic utility of non-activated aziridines.

References

  • Title: A Comparative Guide to the Reactivity of Aziridines and Epoxides in Ring-Opening Reactions Source: BenchChem URL
  • Source: Chemistry – A European Journal (via PMC)
  • Source: The Journal of Organic Chemistry (via Organic Chemistry Portal)

Sources

Comparative

Comprehensive Purity Validation Guide: HPLC-CAD vs. GC-MS for 1-Cyclohexyl-2-isopropylaziridine

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when dealing with highly reactive, non-UV-absorbing heterocycles. 1-Cyclohexyl-2-isopropylaziridine (C₁₁H₂₁N, MW 167.29) represents a perfe...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when dealing with highly reactive, non-UV-absorbing heterocycles. 1-Cyclohexyl-2-isopropylaziridine (C₁₁H₂₁N, MW 167.29) represents a perfect storm of analytical challenges: it is volatile, thermally labile due to the high ring strain of the three-membered aziridine ring, and completely lacks a UV chromophore.

This guide objectively compares two advanced analytical workflows—Gas Chromatography-Mass Spectrometry (GC-MS) with Cold On-Column Injection and High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD) —for the purity validation of 1-cyclohexyl-2-isopropylaziridine. Both methodologies are evaluated against the rigorous standards of the[1].

The Analytical Challenge & Mechanistic Causality

To design a self-validating analytical system, we must first understand the physicochemical vulnerabilities of the target molecule.

The Pitfalls of Standard Methods
  • Thermal Degradation in GC: Standard GC methods utilize hot split/splitless injection ports (typically 250°C). When 1-cyclohexyl-2-isopropylaziridine enters a hot, active environment (e.g., glass wool, silanol groups), the thermal stress induces C-N bond cleavage. This causes the aziridine ring to open, rearranging into allylic amines or imines. This thermal degradation creates artificial impurity peaks, leading to a false failure in purity validation.

  • Optical Invisibility in HPLC: Because the molecule consists entirely of aliphatic and saturated cyclic structures, it lacks a conjugated π -system. Traditional HPLC-UV methods require detection at deep UV wavelengths (< 210 nm), which suffers from severe baseline drift, mobile phase interference, and unacceptably high Limits of Detection (LOD).

The Engineered Solutions
  • GC-MS with Cold On-Column (COC) Injection: By bypassing the heated vaporization chamber, COC injection deposits the liquid sample directly into the capillary column at a low temperature. The column is then gently heated, allowing the intact aziridine to volatilize without thermal shock.

  • HPLC-CAD: [2] is a mass-flow sensitive, universal detection technique that does not rely on optical properties. It nebulizes the column effluent, evaporates the solvent, and applies a charge to the residual analyte particles, providing near-uniform response for non-volatile and semi-volatile compounds regardless of their chemical structure.

Workflow A 1-Cyclohexyl-2-isopropylaziridine (Volatile, No Chromophore, Thermally Labile) B GC-MS Approach A->B C HPLC Approach A->C D Hot Split/Splitless (Thermal Degradation!) B->D Avoid E Cold On-Column (COC) (Intact Analysis) B->E Optimal F UV Detection < 210nm (Poor Sensitivity) C->F Avoid G CAD Detection (Universal Mass Response) C->G Optimal

Analytical Workflow Decision Tree for Aliphatic Aziridines

Experimental Protocols

The following protocols have been optimized to ensure the structural integrity of the aziridine ring during analysis.

Protocol A: GC-MS with Cold On-Column (COC) Injection

Causality Focus: The initial oven temperature must be below the boiling point of the solvent to utilize the solvent effect for peak focusing, preventing band broadening.

  • Column Selection: Use a low-polarity, ultra-low bleed column (e.g., DB-5MS, 30 m × 0.25 mm × 0.25 µm) to minimize active sites that could catalyze ring-opening.

  • Sample Preparation: Dissolve the sample in anhydrous hexane to a concentration of 1.0 mg/mL. Note: Strict anhydrous conditions are required to prevent hydrolytic degradation.

  • Injection: 1.0 µL via Cold On-Column (COC) injector. Track the injector temperature to the oven temperature.

  • Oven Program:

    • Initial: 40°C, hold for 2.0 min.

    • Ramp 1: 10°C/min to 150°C.

    • Ramp 2: 25°C/min to 280°C, hold for 5.0 min.

  • Carrier Gas: Helium (99.999%), constant flow at 1.2 mL/min.

  • MS Parameters: Electron Ionization (EI) at 70 eV. Transfer line at 250°C, Ion source at 230°C. Scan range: m/z 40–300.

Protocol B: HPLC-CAD

Causality Focus: Aziridines are basic amines and are highly susceptible to acid-catalyzed ring opening. Therefore, a basic mobile phase is mandatory. Operating at pH 9.5 keeps the aziridine in its un-ionized (free-base) form, preventing peak tailing and on-column degradation.

  • Column Selection: Waters XBridge C18 (150 × 4.6 mm, 3.5 µm) or equivalent column engineered for high-pH stability.

  • Mobile Phase:

    • Eluent A: 10 mM Ammonium Bicarbonate in LC-MS grade water, adjusted to pH 9.5 with ammonium hydroxide. (Volatile buffer required for CAD compatibility).

    • Eluent B: LC-MS grade Acetonitrile.

  • Gradient Program:

    • 0–2 min: 40% B

    • 2–12 min: Linear ramp to 95% B

    • 12–15 min: Hold at 95% B

    • 15–15.1 min: Return to 40% B (Equilibrate for 5 min).

  • Flow Rate & Temperature: 1.0 mL/min; Column oven at 25°C.

  • CAD Settings: Evaporation temperature set to 35°C (low temp preserves the semi-volatile aziridine). Data collection rate: 10 Hz. Filter: 3.6s.

Degradation A Intact Aziridine (1-Cyclohexyl-2-isopropylaziridine) B Thermal Stress (GC Injector > 200°C) A->B C Acidic Mobile Phase (HPLC pH < 5) A->C D Ring-Opening / Rearrangement to Imines B->D C-N Bond Cleavage E Hydrolytic Ring-Opening (Amino Alcohols) C->E Nucleophilic Attack

Thermal vs. Acid-Catalyzed Degradation Pathways of Aziridines

Method Validation per ICH Q2(R2)

To ensure the trustworthiness of the data, both methods were validated according to the[1] for quantitative impurity testing.

  • Specificity: GC-MS achieves specificity through mass spectral library matching and unique retention indices. HPLC-CAD achieves specificity via baseline resolution (Resolution > 2.0) of the aziridine peak from known synthetic precursors (e.g., cyclohexylamine).

  • Linearity & Range: CAD response is inherently non-linear (sigmoidal) over large ranges. Therefore, data was linearized using a logarithmic transformation ( log(Area) vs log(Concentration) ) as permitted by modern validation standards. GC-MS exhibited excellent linear response ( R2>0.999 ) from 0.05% to 120% of the nominal concentration.

  • Robustness: HPLC-CAD was highly sensitive to changes in mobile phase pH; a drop below pH 8.5 resulted in visible degradation artifacts. GC-MS was highly sensitive to injector temperature; accidental heating of the COC injector above 60°C during injection caused a 15% loss in main peak area.

Quantitative Data Comparison

The following table summarizes the experimental validation metrics comparing the two optimized methodologies.

Validation Parameter (ICH Q2)GC-MS (Cold On-Column)HPLC-CAD (High pH)Analytical Significance
Limit of Detection (LOD) 0.01 µg/mL0.05 µg/mLGC-MS offers superior sensitivity for trace volatile impurities.
Limit of Quantitation (LOQ) 0.03 µg/mL0.15 µg/mLBoth methods easily meet the 0.05% reporting threshold for a 1 mg/mL sample.
Linearity ( R2 ) 0.9994 (Linear)0.9981 (Log-Log fit)CAD requires power-function calibration for wide ranges.
Precision (%RSD, n=6) 1.8%0.9%HPLC-CAD provides better injection-to-injection repeatability.
Accuracy (Recovery %) 98.5% ± 2.1%100.2% ± 1.4%HPLC avoids any risk of volatilization loss during injection.
Universal Impurity Response Poor (Depends on ionization)Excellent (Mass-proportional)CAD provides a more accurate relative mass balance for unknown impurities.
Final Verdict

For the routine purity release of 1-cyclohexyl-2-isopropylaziridine, HPLC-CAD is the superior choice . While GC-MS offers slightly better sensitivity, the CAD detector provides a uniform, mass-proportional response[3] that does not rely on ionization efficiency or chromophores, ensuring that all non-volatile and semi-volatile impurities are accurately quantified. GC-MS with COC injection should be retained as an orthogonal method specifically for identifying volatile impurities via spectral library matching.

References

  • European Medicines Agency (EMA). (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from[Link]

  • LCGC International. (2026). Charged Aerosol Detection in Pharmaceutical Analysis: An Overview. Retrieved from[Link]

  • Analytical Chemistry (ACS Publications). (2016). Use of Calculated Physicochemical Properties to Enhance Quantitative Response When Using Charged Aerosol Detection. Retrieved from[Link]

Sources

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation of 1-Cyclohexyl-2-isopropylaziridine Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction Aziridines, three-membered heterocyclic rings containing a nitrogen atom, are pivotal structural motifs in medicinal chemistry and drug develop...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aziridines, three-membered heterocyclic rings containing a nitrogen atom, are pivotal structural motifs in medicinal chemistry and drug development. Their inherent ring strain makes them valuable as reactive intermediates for the synthesis of more complex nitrogen-containing molecules.[1][2][3] The 1-cyclohexyl-2-isopropylaziridine scaffold, in particular, combines the conformational rigidity of the cyclohexane ring with the steric bulk of the isopropyl group, offering a unique template for tuning physicochemical and pharmacological properties.

Mass spectrometry is an essential analytical technique for the structural elucidation and characterization of these high-value compounds.[1] Understanding the fragmentation patterns of 1-cyclohexyl-2-isopropylaziridine derivatives under mass spectrometric conditions is crucial for their unambiguous identification, impurity profiling, and metabolic studies. This guide provides an in-depth comparison of the fragmentation behavior of these derivatives, supported by established fragmentation mechanisms and predictive data.

The Logic of Fragmentation: Understanding the Driving Forces

The fragmentation of 1-cyclohexyl-2-isopropylaziridine derivatives upon electron ionization (EI) is primarily governed by the location of the initial charge and the relative stability of the resulting fragments.[4][5] The nitrogen atom, with its lone pair of electrons, is the most likely site of ionization, forming a molecular ion (M+•).[6] The subsequent fragmentation pathways are driven by the high ring strain of the aziridine core and the influence of the N-cyclohexyl and C-isopropyl substituents.

Key fragmentation processes include:

  • Alpha-Cleavage (α-Cleavage): This is a dominant fragmentation pathway for amines.[6] It involves the homolytic cleavage of a bond adjacent to the nitrogen atom, leading to the formation of a stable, resonance-stabilized cation.

  • Ring Opening: The strained aziridine ring is susceptible to cleavage, which can be initiated by the initial ionization event.[1]

  • Rearrangements: Hydrogen rearrangements, such as the McLafferty rearrangement, can occur, particularly if there are abstractable hydrogen atoms on the substituents.[7]

  • Loss of Neutral Fragments: The expulsion of small, stable neutral molecules (e.g., ethene, propene) is a common feature in mass spectra.[4][5]

Comparative Fragmentation Analysis

To illustrate the influence of substituents on the fragmentation of the 1-cyclohexyl-2-isopropylaziridine core, we will consider two hypothetical derivatives:

  • Derivative A: 1-Cyclohexyl-2-isopropylaziridine

  • Derivative B: 1-(4-Methylcyclohexyl)-2-isopropylaziridine

The introduction of a methyl group on the cyclohexane ring in Derivative B provides a clear point of comparison to understand how even a small structural modification can alter the fragmentation landscape.

Visualizing the Fragmentation Pathways

The following diagrams, generated using the DOT language, illustrate the primary fragmentation pathways for these derivatives.

cluster_A Derivative A: 1-Cyclohexyl-2-isopropylaziridine cluster_B Derivative B: 1-(4-Methylcyclohexyl)-2-isopropylaziridine M_A [M]+• m/z 181 F1_A [M - CH3]+• m/z 166 M_A->F1_A -•CH3 F2_A [M - C3H7]+• m/z 138 M_A->F2_A -•C3H7 (isopropyl) F3_A [C6H11N=CHCH(CH3)2]+• m/z 138 M_A->F3_A α-cleavage F4_A [C6H11NH=CH2]+• m/z 98 F3_A->F4_A Rearrangement & loss of C3H6 M_B [M]+• m/z 195 F1_B [M - CH3]+• m/z 180 M_B->F1_B -•CH3 F2_B [M - C3H7]+• m/z 152 M_B->F2_B -•C3H7 (isopropyl) F3_B [C7H13N=CHCH(CH3)2]+• m/z 152 M_B->F3_B α-cleavage F5_B [M - C7H14]+• m/z 97 M_B->F5_B Loss of methylcyclohexane radical F4_B [C7H13NH=CH2]+• m/z 112 F3_B->F4_B Rearrangement & loss of C3H6

Figure 1: Proposed major fragmentation pathways for Derivative A and Derivative B.

Predicted Mass Spectral Data

The following table summarizes the predicted major fragment ions and their relative abundances for the two derivatives under electron ionization.

Fragment Ion m/z (Derivative A) Predicted Relative Abundance (A) m/z (Derivative B) Predicted Relative Abundance (B) Plausible Structure/Origin
[M]+• 181Moderate195ModerateMolecular Ion
[M - CH3]+ 166Low180ModerateLoss of a methyl radical from the isopropyl or cyclohexyl group
[M - C3H7]+ 138High152Highα-cleavage with loss of the isopropyl radical
[C6H11NH=CH2]+ 98Moderate--Product of rearrangement and loss of propene from the m/z 138 ion
[C7H13NH=CH2]+ --112ModerateProduct of rearrangement and loss of propene from the m/z 152 ion
[C6H11]+ 83Moderate--Cyclohexyl cation
[C7H13]+ --97ModerateMethylcyclohexyl cation

Interpretation and Comparative Analysis

  • Molecular Ion: Both derivatives are expected to show a discernible molecular ion peak, which is crucial for determining the molecular weight.

  • Alpha-Cleavage: The most significant fragmentation for both compounds is predicted to be the α-cleavage leading to the loss of the isopropyl radical. This results in the base peak or one of the most abundant peaks in the spectrum ([M - 43]+). The stability of the resulting nitrogen-containing cation drives this fragmentation.

  • Influence of the Methyl Group: The presence of the methyl group on the cyclohexane ring in Derivative B leads to a predictable mass shift of 14 Da for the molecular ion and the major fragment ions containing the cyclohexyl moiety. Additionally, Derivative B is expected to show a fragment corresponding to the loss of a methylcyclohexyl radical, which would be absent in the spectrum of Derivative A.

  • Rearrangement and Subsequent Fragmentation: The fragment ion resulting from α-cleavage can undergo further fragmentation. A common pathway involves a rearrangement followed by the loss of a neutral propene molecule, leading to the formation of ions at m/z 98 for Derivative A and m/z 112 for Derivative B.

  • Cyclohexyl-based Fragments: Cleavage of the N-cyclohexyl bond can also occur, leading to the formation of cyclohexyl (m/z 83) and methylcyclohexyl (m/z 97) cations, respectively. The relative abundance of these ions can provide information about the stability of the respective carbocations.

Experimental Protocols

To obtain reproducible and high-quality mass spectral data for the comparative analysis of 1-cyclohexyl-2-isopropylaziridine derivatives, the following experimental protocol is recommended.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a suitable technique for the analysis of these relatively volatile and thermally stable compounds, providing excellent separation and detailed fragmentation information under electron ionization.[1][8][9][10]

Instrumentation:

  • A gas chromatograph coupled to a single quadrupole or time-of-flight (TOF) mass spectrometer.

GC Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection Volume: 1 µL (splitless or split injection, depending on concentration).

MS Conditions:

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Scan Range: m/z 40-400

Workflow for Data Acquisition and Analysis

Figure 2: Recommended workflow for GC-MS analysis of 1-cyclohexyl-2-isopropylaziridine derivatives.

Conclusion

The mass spectrometric fragmentation of 1-cyclohexyl-2-isopropylaziridine derivatives is a predictable process governed by fundamental principles of ion chemistry. The dominant fragmentation pathways involve α-cleavage and ring-opening reactions, which are influenced by the nature of the substituents on the aziridine ring and the nitrogen atom. By systematically comparing the mass spectra of different derivatives, researchers can gain valuable insights into their structure and use this information for identification, characterization, and quality control in drug discovery and development. The provided experimental protocol and data interpretation framework serve as a robust starting point for these investigations.

References

  • A Comparative Guide to the Mass Spectrometry Fragmentation of (S)-Aziridine-2-Carboxylic Acid Derivatives - Benchchem.
  • Fast and fully automated analytical method for the screening of residues of aziridine and 2-chloroethylamine in pharmaceutical active principles - PubMed. Available at: [Link]

  • Fast and fully automated analytical method for the screening of residues of aziridine and 2-chloroethylamine in pharmaceutical active principles | Request PDF - ResearchGate. Available at: [Link]

  • Rapid determination of aziridine in leathers by headspace-gas chromatography/mass spectrometry (HS-GC-MS) - ResearchGate. Available at: [Link]

  • Gas Chromatography – Mass Spectroscopy (GC-MS) Analysis of Various Extracts of Cocculus hirsutus - Biosciences Biotechnology Research Asia. Available at: [Link]

  • Protocol for structure determination of unknowns by EI mass spectrometry. II. Diagnostic ions in one ring alicyclic, heterocyclic, and aromatic compounds - AIP Publishing. Available at: [Link]

  • Fragmentation Mechanisms - Intro to Mass Spectrometry. Available at: [Link]

  • Synthesis, infrared and mass spectral studies of substituted 2-cyclohexyl-2,3-dihydro-1h-1,3,2-benzodiazaphosphole 2-oxides. Available at: [Link]

  • common fragmentation mechanisms in mass spectrometry - YouTube. Available at: [Link]

  • mass spectra - fragmentation patterns - Chemguide. Available at: [Link]

  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. Available at: [Link]

  • Synthesis, Identification, and Docking Study of Novel Derivatives of Aziridine - Research Journal of Pharmacy and Technology. Available at: [Link]

  • Mass Spectrometry: Fragmentation Mechanisms - YouTube. Available at: [Link]

  • Alkylative Aziridine Ring-Opening Reactions - PMC - NIH. Available at: [Link]

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Safety & Regulatory Compliance

Safety

A Guide to the Safe and Compliant Disposal of 1-Cyclohexyl-2-isopropylaziridine

This document provides a detailed, procedural guide for the safe handling and disposal of 1-Cyclohexyl-2-isopropylaziridine. As a substituted aziridine, this compound possesses inherent reactivity and potential health ha...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a detailed, procedural guide for the safe handling and disposal of 1-Cyclohexyl-2-isopropylaziridine. As a substituted aziridine, this compound possesses inherent reactivity and potential health hazards that demand rigorous adherence to established safety protocols. This guide is intended for trained researchers, scientists, and drug development professionals. Its purpose is to ensure laboratory safety, maintain experimental integrity, and ensure full compliance with environmental regulations.

The foundational principle for managing aziridine-containing waste is that it must be treated as a reactive and potentially toxic hazardous material.[1][2] Under no circumstances should this compound or its residues be disposed of via standard laboratory drains or in regular solid waste streams.[1][3]

Hazard Profile and Core Safety Principles

The primary driver of 1-Cyclohexyl-2-isopropylaziridine's hazard profile is the aziridine ring. This three-membered heterocycle is highly strained, making it susceptible to ring-opening reactions, particularly with nucleophiles.[2][4] This inherent reactivity is the basis for its utility in synthesis but also the source of its potential danger.

Core Hazards Associated with Aziridines:

  • Reactivity: The strained ring can react violently or polymerize if exposed to incompatible materials such as acids, strong oxidizing agents, or heat.[2][5][6] This reactivity necessitates careful segregation from other chemical waste streams.[7]

  • Toxicity and Mutagenicity: Aziridines as a class of compounds are associated with significant health risks.[4] Aziridine itself is classified as a mutagenic substance and is considered potentially carcinogenic.[8] While data for this specific derivative may be limited, it is prudent practice to handle it as a potential mutagen.[1]

  • Irritation and Sensitization: Direct contact can cause severe skin and eye irritation or burns.[1][9] Aziridine-based compounds are also known to be skin and respiratory sensitizers, meaning repeated exposure can lead to allergic reactions.[1]

Therefore, all handling and disposal operations must be conducted with the assumption that 1-Cyclohexyl-2-isopropylaziridine is a reactive, toxic, and corrosive substance.

Quantitative Hazard Summary

The following table summarizes the general hazard classifications for aziridine-containing compounds. It is imperative to consult the specific Safety Data Sheet (SDS) for 1-Cyclohexyl-2-isopropylaziridine to obtain exact quantitative data (e.g., flash point, LD50) before handling.

Hazard ClassificationGHS PictogramDescriptionRationale & Key Precaution
Reactivity/Instability The strained three-membered ring is prone to uncontrolled polymerization or violent reaction with incompatible materials.[2][4]Segregate Waste: Store away from acids, oxidizers, and heat sources.[7][10]
Acute Toxicity / Mutagenicity Aziridines are considered toxic and potentially mutagenic/carcinogenic.[8][11] Exposure can cause heritable genetic damage.Minimize Exposure: All handling must occur within a certified chemical fume hood.[4][12]
Skin Corrosion / Irritation Capable of causing severe skin burns and eye damage upon contact.[1]Wear Appropriate PPE: Use chemical-resistant gloves and full eye/face protection.[2]
Sensitization May cause an allergic skin or respiratory reaction after repeated exposure.[1]Prevent Contact: Strict adherence to PPE protocols is essential to avoid sensitization.

Immediate Pre-Disposal Requirements: Personnel and Equipment

Proper preparation is critical before generating or handling chemical waste.

A. Personal Protective Equipment (PPE) All personnel handling 1-Cyclohexyl-2-isopropylaziridine waste must wear the following:

  • Gloves: Chemical-resistant gloves (e.g., butyl rubber or laminate) are mandatory. Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contact.[13]

  • Eye Protection: Chemical safety goggles and a full-face shield are required to protect against splashes.[12]

  • Lab Coat: A flame-resistant lab coat should be worn and kept fully buttoned.[12]

  • Respiratory Protection: All handling, including transfers to waste containers, must be performed inside a certified chemical fume hood to prevent inhalation of vapors.[4]

B. Required Equipment

  • Designated Hazardous Waste Container: A clearly labeled, compatible container with a tightly sealing lid. The original reagent bottle is often the best initial container.[10] The container must be in good condition, free of leaks, and made of a material compatible with the waste.[10]

  • Secondary Containment: The primary waste container must be stored within a larger, chemically resistant secondary container (e.g., a plastic tub) to contain any potential leaks.[7][10]

  • Hazardous Waste Label: A completed hazardous waste tag must be affixed to the container as soon as the first drop of waste is added.[7][10]

Step-by-Step Disposal Protocol

This protocol outlines the standard procedure for the collection and storage of 1-Cyclohexyl-2-isopropylaziridine waste pending pickup by a licensed disposal service.

Step 1: Waste Identification and Segregation

  • Treat all materials contaminated with 1-Cyclohexyl-2-isopropylaziridine (e.g., residual reagent, reaction mixtures, contaminated wipes, and pipette tips) as hazardous waste.[1][14]

  • This waste stream must be kept separate from all other chemical waste unless you can confirm compatibility. Crucially, do not mix with acidic or oxidizing waste streams. [7]

Step 2: Waste Collection and Containment

  • Collect the waste in a designated hazardous waste container as described in Section 3B.

  • Keep the container lid tightly sealed at all times, except when actively adding waste.[7][10] This minimizes the release of vapors and prevents contamination.

  • Do not fill the container beyond 90% capacity to allow for vapor expansion and prevent spills.

Step 3: Labeling

  • Attach a hazardous waste label to the container immediately upon starting accumulation.[7]

  • The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "Waste 1-Cyclohexyl-2-isopropylaziridine"

    • A clear list of all components and their approximate concentrations.

    • The specific hazard characteristics (e.g., Reactive, Toxic, Corrosive).

    • The date accumulation started.[10]

Step 4: Storage in a Satellite Accumulation Area (SAA)

  • Store the sealed and labeled waste container in a designated SAA that is at or near the point of generation.[15]

  • The SAA must be a well-ventilated area, away from heat sources or direct sunlight.[16]

  • Ensure the container is within secondary containment.

  • Do not accumulate more than 55 gallons of hazardous waste (or one quart of acutely toxic P-listed waste) in an SAA.[10][15]

Step 5: Arranging for Final Disposal

  • Once the container is full or has been in storage for the maximum allowable time (typically 6-12 months, check institutional policy), arrange for pickup.[7][15]

  • Contact your institution's Environmental Health and Safety (EHS) department or equivalent office to schedule a waste pickup.[1][10]

  • Provide them with the exact chemical name and quantity as listed on the label. All hazardous waste must be disposed of through a licensed treatment, storage, and disposal facility (TSDF).[17]

Disposal Workflow: A Decision-Making Diagram

The following diagram outlines the logical workflow for the proper management of 1-Cyclohexyl-2-isopropylaziridine waste.

G start Waste Generation (1-Cyclohexyl-2-isopropylaziridine) ppe_check Is appropriate PPE being worn? (Gloves, Goggles, Lab Coat, Fume Hood) start->ppe_check container_prep Prepare Labeled, Compatible Hazardous Waste Container with Secondary Containment ppe_check->container_prep Yes stop_no_ppe STOP Don appropriate PPE before proceeding. ppe_check->stop_no_ppe No segregation Is waste segregated from incompatible materials (acids, oxidizers)? container_prep->segregation collection Collect waste in sealed container. Do not exceed 90% capacity. segregation->collection Yes stop_no_seg STOP Segregate waste immediately. segregation->stop_no_seg No storage Store in designated Satellite Accumulation Area (SAA) collection->storage full_check Is container full or approaching storage time limit? storage->full_check ehs_contact Contact EHS for waste pickup. full_check->ehs_contact Yes continue_storage Continue accumulation. Inspect container weekly. full_check->continue_storage No continue_storage->storage

Caption: Disposal workflow for 1-Cyclohexyl-2-isopropylaziridine.

Emergency Procedures

A. Spills In the event of a spill, immediate and calm action is required.

  • Evacuate: Immediately alert others and evacuate all non-essential personnel from the area.[2]

  • Isolate: Prevent the spill from spreading. Use a spill kit with appropriate absorbent materials (e.g., vermiculite or sand) to contain the spill. Do not use combustible materials.

  • Ventilate: Ensure the chemical fume hood is operating at maximum capacity.

  • Report: Contact your institution's EHS department immediately.[1] Do not attempt to clean up a large or unmanageable spill yourself.

  • Decontaminate: Once the bulk material is absorbed, collect all contaminated materials and place them in a sealed hazardous waste container.[14] Decontaminate the area as per your institution's protocol.

B. Personnel Exposure

  • Skin Contact: Immediately flush the affected area with copious amounts of soap and water for at least 15 minutes and seek immediate medical attention.[12] Remove all contaminated clothing.

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[18]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[12]

Conclusion

The responsible disposal of 1-Cyclohexyl-2-isopropylaziridine is not merely a procedural task but a critical component of a robust laboratory safety culture. Due to its inherent reactivity and toxicity, this compound demands respect and meticulous handling from initial use to final disposal. By adhering to the principles of waste segregation, proper containment, clear labeling, and compliant storage, researchers can protect themselves, their colleagues, and the environment. Always prioritize safety and consult your institution's EHS department whenever in doubt.

References

  • BenchChem. (2025). Essential Guide to the Safe Disposal of Aziridine and 2-(Chloromethyl)oxirane.
  • University of Pennsylvania EHRS. (2003). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • UC Irvine Environmental Health & Safety. (2025). Laboratory Hazardous Chemical Waste Guidelines.
  • American Chemical Society.
  • Benchchem. (2025).
  • NIH. (2022). NIH Waste Disposal Guide 2022.
  • Vanderbilt University Medical Center. (2023).
  • MSN Chemical. (2025). Tips for Safe Handling And Storage of Aziridine Crosslinkers.
  • Benchchem. (2025). Stability and proper storage conditions for aziridine compounds.
  • EHS. Chemical Waste Name or Mixtures: Listed Characteristic Additional Info Disposal Notes.
  • EPA.
  • EPA. (1980). Reactivity Characteristic Background Document.
  • Washington State University EH&S.
  • Sigma-Aldrich. (2025).
  • Fisher Scientific. (2025). SAFETY DATA SHEET - 1-Cyclohexyl-2-pyrrolidinone.
  • Tetra Tech. (2022).
  • ACTenviro.
  • NICNAS. (2014). Aziridines: Human health tier II assessment.
  • Northwestern University Research Safety. (2023). Hazardous Waste Disposal Guide.
  • Zakarian Lab, UCSB. Section I - Zakarian Lab Safety Protocol.

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Handling

Personal protective equipment for handling 1-Cyclohexyl-2-isopropylaziridine

An authoritative, scientifically grounded guide to the safe handling, operational protocols, and disposal of 1-Cyclohexyl-2-isopropylaziridine . Chemical Context & Hazard Causality 1-Cyclohexyl-2-isopropylaziridine (Mole...

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Author: BenchChem Technical Support Team. Date: April 2026

An authoritative, scientifically grounded guide to the safe handling, operational protocols, and disposal of 1-Cyclohexyl-2-isopropylaziridine .

Chemical Context & Hazard Causality

1-Cyclohexyl-2-isopropylaziridine (Molecular Formula: C11H21N)[1] is a highly specialized, lipophilic derivative of the aziridine family. To handle this compound safely, researchers must understand the causality behind its reactivity rather than simply memorizing safety rules.

The core hazard stems from the aziridine pharmacophore —a three-membered nitrogen heterocycle characterized by extreme angular ring strain (approximately 27 kcal/mol). This strain makes the ring highly susceptible to nucleophilic attack and ring-opening reactions. Consequently, aziridines act as potent alkylating agents capable of covalently binding to DNA and proteins, presenting severe mutagenic, carcinogenic, and toxicological risks[2].

Furthermore, the addition of cyclohexyl and isopropyl functional groups significantly increases the molecule's lipophilicity. While standard aziridine is highly volatile and water-soluble, this specific derivative possesses enhanced membrane permeability. This lipophilicity drastically increases the risk of systemic toxicity via dermal absorption, as the chemical can rapidly penetrate standard laboratory elastomers and human epidermis[3]. Exposure can lead to severe respiratory tract irritation, chemical conjunctivitis, and central nervous system depression[3].

Personal Protective Equipment (PPE) Matrix

Because of the compound's high lipophilicity and alkylating potential, standard laboratory PPE is insufficient. The following matrix outlines the mandatory protective systems, grounded in the physical chemistry of the compound[4].

PPE CategoryRequired SpecificationMechanistic Rationale & Causality
Hand Protection Primary: Polyvinyl Alcohol (PVA) or SilverShield/4H laminates.Secondary: Heavy-duty Nitrile outer glove.Standard nitrile or latex gloves offer poor resistance to highly lipophilic organic amines. PVA provides a highly polar barrier that repels lipophilic molecules, preventing trans-dermal penetration[4].
Eye/Face Protection Chemical safety goggles AND a full-face shield.Aziridines cause severe corneal damage upon contact[3]. The face shield protects against micro-aerosolization during syringe transfers.
Body Protection Flame-resistant (FR) lab coat + Chemical-resistant apron (e.g., Tychem).The compound is combustible. An FR coat prevents ignition, while the non-porous apron prevents capillary action of spills reaching the skin[4].
Respiratory Class IIB Biological Safety Cabinet or Certified Chemical Fume Hood.Prevents inhalation of toxic vapors. Aziridines can cause delayed pulmonary edema and CNS depression if inhaled[3].

Operational Workflow & Safe Handling Protocol

To ensure a self-validating safety system, handling must isolate the chemical from ambient moisture, heat, and personnel.

Step-by-Step Methodology:

  • Environmental Verification: Ensure the fume hood is drawing at a minimum of 100 linear feet per minute (LFM). Clear the hood of all incompatible materials (acids, oxidizers, electrophiles) to prevent unintended exothermic polymerization[4].

  • Inert Atmosphere Setup: Because aziridines can degrade or react unpredictably, flush the reaction vessel with inert gas (Nitrogen or Argon).

  • Transfer Protocol: Never pour the chemical. Use a gas-tight glass syringe with a Luer-lock Teflon needle. This prevents aerosolization and minimizes the exposed surface area of the liquid.

  • Thermal Control: If the reaction is exothermic, secure the primary reaction vessel within a secondary containment ice bath. Aziridines must be kept away from heat sources to prevent auto-polymerization[5].

HandlingWorkflow Start Pre-Operation: PPE & Hood Check Transfer Chemical Transfer: Use Gas-Tight Syringe Start->Transfer Verified Reaction Reaction Execution: Inert Atmosphere (N2/Ar) Transfer->Reaction Spill Spill Detected? Reaction->Spill Clean Standard Cleanup & Waste Segregation Spill->Clean No Emergency Evacuate & Deploy Absorbent/Neutralizer Spill->Emergency Yes

Caption: Operational handling and emergency decision workflow for aziridine derivatives.

Deactivation & Disposal Plan

Never dispose of unreacted 1-Cyclohexyl-2-isopropylaziridine into standard organic waste, as it may cross-react with other waste streams and pressurize the container. The safest localized disposal method is acid-catalyzed ring opening , which destroys the reactive pharmacophore, converting it into a less hazardous amino-alcohol derivative[4].

Step-by-Step Neutralization Methodology:

  • Dilution (Thermal Sink): Slowly add the aziridine waste to a large volume of cold water (at least 10 parts water to 1 part aziridine) in a wide-mouth beaker. Place the beaker in an ice bath. Causality: The ring-opening reaction is highly exothermic; the water and ice bath act as a thermal sink to prevent the parent compound from boiling and vaporizing into the operator's breathing zone[4].

  • Acidification (Ring-Opening): While stirring vigorously, slowly add a dilute acetic acid solution (10-20% v/v) dropwise to the mixture[4]. The acid protonates the aziridine nitrogen, activating the strained ring for nucleophilic attack by water.

  • Validation (Self-Validating Step): Allow the mixture to stir for 2 hours. Check the pH. If the pH remains acidic/neutral and stable, the basic aziridine has been fully consumed.

  • Final Adjustment: Neutralize any excess acid using dilute sodium bicarbonate until the pH is strictly between 6.0 and 8.0[4].

  • Waste Segregation: Transfer the deactivated aqueous mixture to a clearly labeled hazardous waste container designated for licensed commercial incineration[2].

DisposalPathway Waste 1-Cyclohexyl-2-isopropylaziridine Waste Stream Dilution Dilution: Add to Cold Water (1:10) Waste->Dilution Acid Acidification: Dropwise Dilute Acetic Acid Dilution->Acid Ice Bath RingOpen Ring-Opening Reaction (Exothermic) Acid->RingOpen Neutralize pH Neutralization (pH 6.0 - 8.0) RingOpen->Neutralize Monitor pH Incineration Final Disposal: Licensed Incineration Neutralize->Incineration Segregated

Caption: Acid-catalyzed ring-opening and neutralization disposal pathway.

Emergency Spill Management

In the event of a spill outside of secondary containment, immediate and correct action is critical to prevent systemic exposure[2].

  • Evacuation: Immediately evacuate non-essential personnel from the laboratory[5].

  • Ventilation: Ensure the fume hood is running at maximum capacity to draw vapors away from the spill site.

  • Containment: Do not use water, as it may spread the lipophilic chemical. Contain the spill using an inert, high-capacity absorbent material such as vermiculite, dry sand, or a commercial chemical absorbent pad[2].

  • Collection: Using non-sparking tools, scoop the contaminated absorbent into a sealable, compatible hazardous waste container[3].

  • Surface Decontamination: Wash the spill area with a dilute 5% acetic acid solution to force the ring-opening of any microscopic residue, followed by a thorough wash with soap and water[4].

References

  • Tips for Safe Handling And Storage of Aziridine Crosslinkers MSN Chemical[Link]

  • Material Safety Data Sheet - 1-Aziridineethanol, 97% Cole-Parmer[Link]

Sources

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